molecular formula C15H18O3 B13837292 2-(2-Propynyloxy)-benzenehexanoic acid

2-(2-Propynyloxy)-benzenehexanoic acid

Cat. No.: B13837292
M. Wt: 246.30 g/mol
InChI Key: RVZAYUNVFMTQKG-UHFFFAOYSA-N
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Description

2-(2-Propynyloxy)-benzenehexanoic acid is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Propynyloxy)-benzenehexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Propynyloxy)-benzenehexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

6-phenyl-2-prop-2-ynoxyhexanoic acid

InChI

InChI=1S/C15H18O3/c1-2-12-18-14(15(16)17)11-7-6-10-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2,(H,16,17)

InChI Key

RVZAYUNVFMTQKG-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(CCCCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-(2-Propynyloxy)-benzenehexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, mechanism of action, and experimental utility of 2-(2-Propynyloxy)-benzenehexanoic acid , commonly referred to in the literature as PPOH .

Executive Summary

2-(2-Propynyloxy)-benzenehexanoic acid (PPOH) is a synthetic fatty acid analog designed as a mechanism-based (suicide) inhibitor of cytochrome P450 (CYP) epoxygenases. It is a critical pharmacological tool used to dissect the arachidonic acid (AA) metabolic cascade, specifically isolating the physiological effects of epoxyeicosatrienoic acids (EETs) from those of 20-HETE and prostaglandins.

Unlike general P450 inhibitors (e.g., SKF-525A), PPOH exhibits high selectivity for the CYP2C and CYP2J isoforms responsible for arachidonic acid epoxidation, while sparing the CYP4A/4F isoforms that catalyze


-hydroxylation.

Chemical Identity & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of a benzene ring substituted at the ortho positions with two distinct functional groups:

  • Hexanoic Acid Tail: A 6-carbon saturated chain terminating in a carboxylic acid. This mimics the aliphatic chain of arachidonic acid, facilitating entry into the CYP450 substrate access channel.

  • Propargyl Ether Head: An ether linkage to a propynyl group (containing a terminal alkyne). This is the "warhead" responsible for the suicide inhibition mechanism.

Systematic Name: 6-[2-(2-propyn-1-yloxy)phenyl]hexanoic acid Common Name: PPOH CAS Number: 206052-01-9 Molecular Formula:


Molecular Weight:  246.3  g/mol 
Key Properties Table
PropertyValueExperimental Note
Physical State Solid (Waxy/Crystalline)Light yellow to off-white.
Solubility DMSO (>50 mg/mL), Ethanol (>100 mg/mL)Poorly soluble in water; requires organic co-solvent.
Stability Light & Moisture SensitiveStore at -20°C; protect from UV to prevent alkyne degradation.
pKa ~4.77 (Predicted)Ionized at physiological pH (7.4).
Lipophilicity LogP ~4.4High membrane permeability.

Mechanism of Action: Suicide Inhibition

PPOH does not act as a simple competitive antagonist. It functions via mechanism-based inactivation , meaning the enzyme catalyzes its own destruction.

The Catalytic Event
  • Binding: PPOH binds to the active site of CYP epoxygenases (e.g., CYP2C9, CYP2C8, CYP2J2) due to its structural similarity to arachidonic acid.

  • Activation: The heme-iron center attempts to oxidize the terminal alkyne of the propargyl group.

  • Reactive Intermediate: Instead of a stable metabolite, this reaction generates a highly reactive species (likely a ketene or an oxirene).

  • Covalent Adduction: This intermediate alkylates a pyrrole nitrogen on the heme porphyrin ring or a critical amino acid residue in the apoprotein.

  • Irreversible Inactivation: The covalent modification destroys the heme's ability to bind oxygen, permanently inactivating the enzyme molecule.

Selectivity Profile
  • Primary Targets (Inhibited): CYP2C9, CYP2C8, CYP2C11 (rat), CYP2J2. (

    
    ).
    
  • Off-Targets (Spared): CYP4A/4F (

    
    -hydroxylases), Cyclooxygenases (COX-1/2), Lipoxygenases (LOX).
    
  • Implication: This selectivity allows researchers to block EET formation without altering 20-HETE levels, a crucial distinction in vascular biology.

Biological Applications & Signaling Pathways

The Arachidonic Acid Cascade

PPOH is used to prove the involvement of EETs in biological processes. EETs are potent vasodilators and anti-inflammatory agents.[1][2] By applying PPOH, researchers can observe the reversal of these effects, confirming the epoxygenase pathway's role.

Visualization: The PPOH Blockade

The following diagram illustrates where PPOH intercepts the signaling cascade.

PPOH_Pathway AA Arachidonic Acid (Membrane Phospholipids) CYP_Epox CYP Epoxygenases (CYP2C / CYP2J) AA->CYP_Epox CYP_Hydrox CYP Hydroxylases (CYP4A / CYP4F) AA->CYP_Hydrox COX Cyclooxygenase (COX-1 / COX-2) AA->COX EETs EETs (Epoxyeicosatrienoic Acids) CYP_Epox->EETs Epoxidation HETE 20-HETE (Vasoconstrictor) CYP_Hydrox->HETE Omega-Hydroxylation Prost Prostaglandins (Thromboxanes) COX->Prost PPOH PPOH (Inhibitor) PPOH->CYP_Epox Suicide Inhibition (Covalent Binding) Effects Vasodilation Anti-Inflammation Angiogenesis EETs->Effects

Figure 1: PPOH selectively inhibits the CYP Epoxygenase branch, preventing the conversion of Arachidonic Acid into EETs while leaving the 20-HETE and Prostaglandin pathways intact.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 50 mM stock solution.

  • Weighing: Weigh 12.3 mg of PPOH (MW 246.3).

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for >6 months.

    • Caution: Avoid repeated freeze-thaw cycles.

In Vitro Microsomal Inhibition Assay

Objective: Validate inhibition of EET formation in renal or liver microsomes.

  • Reaction Mixture:

    • Phosphate Buffer (100 mM, pH 7.4) containing

      
       (10 mM).
      
    • Microsomal Protein (0.5 mg/mL).

    • PPOH: Add at varying concentrations (1 – 50

      
      ). Note: Pre-incubate PPOH with microsomes for 10-15 minutes to allow suicide inactivation to occur before adding substrate.
      
  • Substrate Addition:

    • Add Arachidonic Acid (50

      
      ) and NADPH (1 mM) to initiate the reaction.
      
  • Incubation:

    • Incubate at 37°C for 20 minutes with gentle shaking.

  • Termination:

    • Stop reaction with ice-cold acetonitrile or acidified ethyl acetate.

  • Analysis:

    • Extract lipids and analyze via LC-MS/MS.

    • Endpoint: Quantify 11,12-EET and 14,15-EET peaks.

    • Expectation: Dose-dependent reduction in EET peaks; 20-HETE peak should remain relatively stable.

Advanced Application: Activity-Based Protein Profiling (ABPP)

Because PPOH contains a terminal alkyne and binds covalently to the active site, it can be used as a "Click Chemistry" probe.

  • Labeling: Incubate proteome with PPOH.

  • Click Reaction: React the lysate with an Azide-Fluorophore (e.g., Rhodamine-Azide) using Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Visualization: Run SDS-PAGE. Fluorescent bands indicate the specific CYP enzymes that PPOH has covalently modified, allowing for target identification in complex tissues.

References

  • Wang, M. H., et al. (1998). "Inhibitors of cytochrome P450 AA epoxygenases: Structure-function relationships and specific inhibition of the 2C and 2J isoforms." Journal of Pharmacology and Experimental Therapeutics.

  • Brand-Schieber, E., et al. (2000). "Selective inhibition of arachidonic acid epoxidation in vivo."[2][3] Journal of Pharmacology and Experimental Therapeutics.

  • Imig, J. D. (2012). "Epoxyeicosatrienoic acids: beneficial cardiovascular mediators." Physiological Reviews.

  • ChemicalBook. "2-(2-Propynyloxy)-benzenehexanoic acid Product Database."

  • MedChemExpress. "MS-PPOH and PPOH Technical Data."

Sources

Molecular weight and formula of 2-(2-Propynyloxy)-benzenehexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Propynyloxy)-benzenehexanoic Acid (PPOH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Propynyloxy)-benzenehexanoic acid, a significant tool in biochemical and pharmacological research. As a potent and selective inhibitor, understanding its molecular characteristics, mechanism of action, and experimental handling is crucial for its effective application in studying eicosanoid signaling pathways.

Compound Identification and Physicochemical Properties

2-(2-Propynyloxy)-benzenehexanoic acid, commonly referred to as PPOH, is a synthetic acetylenic fatty acid.[1] Its unique structure, combining a hexanoic acid chain with a propargyloxy-substituted phenyl group, underpins its specific biological activity.[1]

Core Identifiers
IdentifierValue
IUPAC Name 6-(2-prop-2-ynoxyphenyl)hexanoic acid[1]
Common Synonym PPOH, 6-(2-propargyloxyphenyl)hexanoic acid
CAS Number 206052-01-9[1][2]
Molecular Formula C₁₅H₁₈O₃[1][2]
Molecular Weight 246.30 g/mol [1][2]
Canonical SMILES C#CCOC1=CC=CC=C1CCCCCC(=O)O[1]
InChI Key CUNYTKVXYZYERK-UHFFFAOYSA-N[1]
Chemical Structure

The structure of PPOH features three key functional groups: a terminal alkyne (propynyl group), an ether linkage, and a carboxylic acid. This combination makes it a valuable molecular probe. The terminal alkyne is particularly reactive and is central to its mechanism of action.

Figure 1: Chemical Structure of PPOH
Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental protocols, including solvent selection and storage conditions.

PropertyValueSource
Appearance Light yellow to yellow solid[2]
Storage Temperature -20°C[2]
Solubility ≤100 mg/mL in ethanol; 50 mg/mL in DMSO; 100 mg/mL in dimethylformamide[2]
Boiling Point (Predicted) 414.6 ± 35.0 °C[2]
Density (Predicted) 1.101 ± 0.06 g/cm³[2]
pKa (Predicted) 4.77 ± 0.10[2]

Biological Activity and Mechanism of Action

PPOH is recognized primarily as a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenase activity on arachidonic acid.[2] These CYP enzymes, part of the epoxygenase pathway, convert arachidonic acid into signaling molecules called epoxyeicosatrienoic acids (EETs).

The inhibitory action of PPOH is distinguished by its time- and NADPH-dependent nature, which is characteristic of a mechanism-based irreversible inhibitor. This means PPOH is likely metabolized by the CYP enzyme into a reactive intermediate that then covalently binds to and deactivates the enzyme. This irreversible inhibition provides a durable and specific blockade of the target pathway, which is highly advantageous for in-vitro and in-vivo studies.

Specifically, PPOH has been shown to be a potent inhibitor of microsomal epoxidation with an IC₅₀ value of 9 μM for the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes.

Arachidonic_Acid_Pathway cluster_0 Arachidonic Acid (AA) Metabolism cluster_1 CYP Epoxygenase Pathway AA Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase (e.g., CYP4A2, CYP4A3) AA->CYP_Epoxygenase Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) (Signaling Molecules) CYP_Epoxygenase->EETs Produces PPOH PPOH (2-(2-Propynyloxy)- benzenehexanoic acid) PPOH->CYP_Epoxygenase Irreversibly Inhibits (Mechanism-Based)

Figure 2: PPOH Inhibition of the CYP Epoxygenase Pathway

Synthesis and Characterization Protocol

The synthesis of PPOH typically involves a Williamson ether synthesis, a well-established method for forming ethers. This approach combines a phenoxide with an organohalide. In this case, a precursor containing the benzenehexanoic acid moiety is reacted with propargyl bromide.

Proposed Synthetic Workflow

A plausible and efficient two-step synthesis starting from 2-hydroxyphenylhexanoic acid is outlined below.

Synthesis_Workflow start Start Materials: - 2-Hydroxyphenylhexanoic Acid - Propargyl Bromide - K₂CO₃ - Acetone step1 Step 1: Deprotonation Mix 2-Hydroxyphenylhexanoic Acid with K₂CO₃ in acetone. Stir to form the potassium phenoxide salt. start->step1 step2 Step 2: Williamson Ether Synthesis Add Propargyl Bromide to the reaction mixture. Reflux for several hours to form the ether linkage. step1->step2 step3 Step 3: Work-up Cool the mixture, filter out salts. Evaporate the solvent (acetone). step2->step3 step4 Step 4: Extraction & Purification Dissolve residue in an organic solvent (e.g., ethyl acetate). Wash with acidic water and brine. Dry over Na₂SO₄. step3->step4 step5 Step 5: Final Product Purify via column chromatography (silica gel). Evaporate solvent to yield pure PPOH. step4->step5

Figure 3: General Workflow for PPOH Synthesis
Detailed Experimental Protocol

This protocol describes the synthesis of (prop-2-ynyloxy)benzene derivatives, adapted for PPOH.[3][4][5]

  • Reaction Setup : In a round-bottom flask, dissolve 1 equivalent of 2-hydroxyphenylhexanoic acid in dry acetone.

  • Base Addition : Add 3.5 equivalents of potassium carbonate (K₂CO₃) to the solution. Stir the mixture at room temperature for 2 hours to facilitate the formation of the phenoxide. The use of a polar aprotic solvent like acetone is favorable for this Sₙ2 type reaction.[3]

  • Alkylation : Add 1.3 equivalents of propargyl bromide to the reaction mixture.

  • Reaction : Stir the mixture at room temperature for 16-24 hours or gently reflux for 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, filter the mixture to remove the potassium salts. Evaporate the acetone under reduced pressure.

  • Extraction : Dissolve the resulting crude product in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1M HCl, followed by a saturated NaCl (brine) solution.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude PPOH.

  • Purification : Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to obtain the final, pure compound.

Analytical Characterization

To confirm the identity and purity of the synthesized PPOH, a suite of analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : Expected signals would include a characteristic singlet for the acetylenic proton (~2.5 ppm), multiplets for the aromatic protons (~6.8-7.2 ppm), a singlet or doublet for the propargylic methylene protons (-OCH₂-), and signals corresponding to the hexanoic acid aliphatic chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Key signals would confirm the presence of the alkyne carbons (~75-80 ppm), the carboxylic acid carbonyl carbon (~170-180 ppm), and the aromatic carbons.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 245.3.

  • Infrared (IR) Spectroscopy : Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C≡C stretch of the terminal alkyne (~2100-2150 cm⁻¹, weak), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O ether stretches (~1200-1250 cm⁻¹).

Applications and Research Use

PPOH is an invaluable tool for investigating the physiological and pathophysiological roles of the CYP epoxygenase pathway. Its use has been documented in studies of renal function, where inhibition of the epoxygenase pathway with PPOH was found to enhance the microvascular response to increasing renal perfusion pressure.[2] This demonstrates its utility in dissecting the contribution of EETs to blood pressure regulation and kidney hemodynamics. Researchers can use PPOH to:

  • Elucidate the role of EETs in cardiovascular signaling.

  • Investigate the involvement of the epoxygenase pathway in inflammation and pain.

  • Probe the function of specific CYP isozymes in drug metabolism and cellular signaling.

Handling and Storage

Safety Precautions : Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid compound in a well-ventilated area or a chemical fume hood.

Storage : For long-term stability, PPOH should be stored as a solid at -20°C.[2] For experimental use, stock solutions can be prepared in suitable solvents like DMSO or ethanol and stored at -20°C or -80°C for shorter periods. Avoid repeated freeze-thaw cycles.

References

  • Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., et al. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 9(12), e115457. [Link]

  • Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PubMed. [Link]

  • Semantic Scholar. (2014, December 29). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. [Link]

Sources

Technical Guide: Solubility & Handling of 2-(2-Propynyloxy)-benzenehexanoic acid (PPOH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(2-Propynyloxy)-benzenehexanoic acid (commonly referred to as PPOH ) is a selective inhibitor of cytochrome P450 epoxygenase enzymes, specifically targeting CYP4A2 and CYP4A3 isoforms.[1] It is widely used in hypertension and renal physiology research to study the metabolism of arachidonic acid into epoxyeicosatrienoic acids (EETs).

Due to its lipophilic tail and carboxylic acid headgroup, PPOH exhibits amphiphilic behavior that complicates aqueous solubility. This guide provides a validated workflow for solubilizing PPOH, ensuring experimental reproducibility and preventing compound precipitation ("crashing out") in biological assays.

Physicochemical Identity
PropertyDetail
Common Name PPOH
CAS Number 206052-01-9
Molecular Formula C₁₅H₁₈O₃
Molecular Weight 246.3 g/mol
Physical State Crystalline Solid (Light yellow)
pKa (Predicted) ~4.77 (Carboxylic acid)
LogP (Predicted) ~4.2 (Highly Lipophilic)

Solubility Profile

The solubility of PPOH is heavily dependent on the solvent system and pH. While highly soluble in organic solvents, it is sparingly soluble in pure water.

Quantitative Solubility Data
SolventSolubility Limit (max)Notes
DMSO ~50 mg/mL Recommended for Stock. Clear solution.
Ethanol ~100 mg/mLGood alternative, but evaporates faster than DMSO.
DMF ~100 mg/mLHigh solubility, but potential toxicity in cell assays.
PBS (pH 7.2) ~0.5 mg/mLRequires predissolution in organic solvent.[2][3]
Pure Water < 0.1 mg/mLInsoluble at neutral/acidic pH without cosolvent.

Critical Insight: The carboxylic acid group (pKa ~4.77) means PPOH is anionic at physiological pH (7.4). However, the lipophilic alkyne-ether chain dominates its behavior, requiring an organic cosolvent (DMSO) to initiate dissolution before the anionic charge can stabilize the compound in water.

Preparation Protocols

Protocol A: Preparation of Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Calculate Mass: To make 1 mL of 50 mM stock, weigh 12.3 mg of PPOH.

  • Solvent Addition: Add 1 mL of anhydrous DMSO (or Ethanol).

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Note: The solution should be clear and yellow.

  • Inert Gas Purge: Gently purge the headspace with Nitrogen or Argon gas to prevent oxidation of the alkyne group.

  • Storage: Aliquot into light-protective vials (amber glass) and store at -20°C .

Protocol B: Preparation of Aqueous Working Solution

Objective: Dilute stock into media/buffer for biological assays (Standard target: 10–100 µM).

  • Pre-warm Buffers: Ensure your PBS or Cell Culture Media is at room temperature or 37°C. Cold buffers promote precipitation.

  • Stepwise Dilution (The "Sandwich" Method):

    • Do not add the DMSO stock directly to a large volume of static buffer. This causes local high concentrations and immediate precipitation.

    • Correct Technique: Place the buffer in a vortexing tube. While vortexing, slowly inject the DMSO stock into the center of the liquid vortex.

  • Limit Organic Solvent: Ensure the final DMSO concentration is ≤ 0.1% for cell assays or ≤ 1% for enzymatic assays to avoid solvent toxicity.

    • Example: To achieve 50 µM PPOH, dilute 1 µL of 50 mM Stock into 1000 µL of Media (1:1000 dilution).

Visual Workflow: Solubility Decision Tree

The following diagram illustrates the logical flow for preparing PPOH solutions, highlighting critical control points to avoid precipitation.

PPOH_Solubility_Workflow Start Solid PPOH (Crystalline) Solvent_Choice Select Solvent Start->Solvent_Choice DMSO DMSO (Recommended) Solubility: ~50 mg/mL Solvent_Choice->DMSO Ethanol Ethanol Solubility: ~100 mg/mL Solvent_Choice->Ethanol Water Pure Water/PBS (Direct Addition) Solvent_Choice->Water Avoid Stock_Prep Prepare Stock Solution (Store at -20°C) DMSO->Stock_Prep Ethanol->Stock_Prep Fail_Insol INSOLUBLE (Do not use) Water->Fail_Insol Dilution Dilution into Aqueous Buffer (PBS pH 7.2 / Media) Stock_Prep->Dilution Slow addition while vortexing Check_Conc Is Final Conc > 0.5 mg/mL? Dilution->Check_Conc Success Stable Working Solution (Use within 24 hours) Check_Conc->Success No (Standard Assay) Fail_Precip PRECIPITATION RISK (Cloudy Suspension) Check_Conc->Fail_Precip Yes

Caption: Logical workflow for solubilizing PPOH. Green paths indicate optimal protocols; red paths indicate failure modes.

Stability & Handling

Storage Conditions
  • Solid State: Stable for ≥ 2 years at -20°C. Protect from moisture (desiccate).

  • DMSO Stock: Stable for ~6 months at -20°C or -80°C.

    • Alert: DMSO is hygroscopic. Tightly seal vials to prevent water absorption, which can cause the PPOH to crash out inside the stock vial upon freezing/thawing.

  • Aqueous Solution: Unstable. Hydrolysis and oxidation risks increase in water. Prepare fresh daily.

Troubleshooting Precipitation

If PPOH precipitates upon dilution into media:

  • Check pH: Ensure the buffer is pH 7.2–7.4. Acidic environments protonate the carboxylic acid, drastically reducing solubility.

  • Reduce Concentration: If testing >100 µM, you may be exceeding the solubility limit in that specific media.

  • Add BSA: Bovine Serum Albumin (BSA) can bind fatty acid-like molecules and improve apparent solubility in cell culture media.

References

  • PubChem. (2025). Compound Summary: 2-(2-Propynyloxy)benzenehexanoic acid.[1][4] National Library of Medicine. Retrieved from [Link]

  • Wang, M. H., et al. (1998). Cytochrome P450-derived arachidonic acid metabolism in the rat kidney: characterization of selective inhibitors.[4] Journal of Pharmacology and Experimental Therapeutics, 284(3), 966-973.[4]

Sources

A Technical Guide to the Bioorthogonal Potential of Alkyne-Functionalized Benzenehexanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bioorthogonal chemistry provides powerful tools for probing complex biological systems in their native environments.[1][2] This guide explores the significant potential of 2-(2-Propynyloxy)-benzenehexanoic acid, a representative of a class of molecules featuring a terminal alkyne for "click" chemistry, a rigid benzene scaffold, and a hexanoic acid linker for conjugation. While specific data on this exact molecule is emerging, this whitepaper synthesizes established principles from analogous alkyne-functionalized fatty acids and probes to provide a comprehensive technical overview for researchers in chemical biology and drug development.[3] We will detail the core molecular features, mechanisms of action in bioorthogonal ligations, potential applications in metabolic and protein labeling, and provide validated, step-by-step protocols for its practical implementation.

Introduction: The Need for Precision Chemical Tools in Biology

Understanding dynamic cellular processes requires the ability to visualize and track specific biomolecules—lipids, proteins, glycans—within the complex milieu of a living cell. Traditional methods often lack the specificity or require harsh conditions that perturb the very systems they aim to study. Bioorthogonal chemistry overcomes these limitations by employing reactions that occur rapidly and with high specificity within physiological environments, without interfering with native biochemical processes.[1][4]

At the heart of this field is the concept of a "chemical handle"—a small, abiotic functional group that can be incorporated into a biomolecule of interest.[5] The terminal alkyne group (—C≡CH) is one of the most versatile and widely used handles due to its small size, stability, and reactivity in the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][] Molecules like 2-(2-Propynyloxy)-benzenehexanoic acid are designed to leverage this chemistry, serving as powerful probes for a variety of biological investigations.[9]

Molecular Profile and Design Rationale

The efficacy of a chemical probe is dictated by its structure. The design of 2-(2-Propynyloxy)-benzenehexanoic acid incorporates three key functional domains, each contributing to its bioorthogonal potential.

  • The Bioorthogonal Handle (2-Propynyloxy): The terminal alkyne is the reactive center for bioorthogonal ligation. Its diminutive size minimizes perturbation of the parent molecule's structure and function, allowing it to act as a surrogate for its natural counterparts in metabolic pathways.[10]

  • The Scaffold (Benzene): The benzene ring provides a rigid, well-defined spacer element. This rigidity prevents unwanted folding or conformational changes that might mask the alkyne handle or interfere with biological processing.

  • The Linker/Effector (Hexanoic Acid): The hexanoic acid chain serves two purposes. First, it acts as a flexible linker, providing spatial separation between the biological target and any subsequent reporter tags. Second, the terminal carboxylic acid is a versatile functional group that can be readily conjugated to other molecules (e.g., amines on proteins or other probes) through standard amide coupling chemistry, or it can mimic natural fatty acids to enter specific metabolic pathways.[3][6]

mol 2-(2-Propynyloxy)-benzenehexanoic Acid alkyne Propynyloxy Group (Terminal Alkyne) mol->alkyne contains benzene Benzene Ring (Scaffold) mol->benzene contains acid Hexanoic Acid (Linker/Effector) mol->acid contains handle Bioorthogonal Handle (for Click Chemistry) alkyne->handle functions as scaffold_func Rigid Spacer benzene->scaffold_func functions as linker_func Metabolic Targeting & Conjugation Point acid->linker_func functions as CuAAC_Cycle cluster_0 CuAAC Catalytic Cycle CuI Cu(I) Intermediate1 Copper Acetylide CuI->Intermediate1 + Alkyne Alkyne Probe-Alkyne Azide Reporter-Azide Intermediate2 Six-membered Cu(III) Intermediate Intermediate1->Intermediate2 + Azide Product Triazole Product Intermediate2->Product Reductive Elimination Product->CuI Releases

Caption: Simplified Catalytic Cycle of CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC was developed to circumvent the cytotoxicity associated with copper catalysis. [11]It involves the reaction of an azide with a strained cyclooctyne. []

  • Mechanism: The high ring strain of cyclooctynes (such as DBCO, BCN, or DIFO) provides the activation energy for the cycloaddition to occur spontaneously without a catalyst. [11][13][14]* Applicability: While powerful, SPAAC is not directly applicable to terminal alkyne probes like 2-(2-Propynyloxy)-benzenehexanoic acid. The probe would need to be reacted with an azide-functionalized target, which would then be detected by a cyclooctyne-reporter. Alternatively, for direct SPAAC, the probe itself would need to be synthesized with a cyclooctyne moiety instead of a terminal alkyne. This distinction is critical for experimental design.

  • Advantages: Truly bioorthogonal and suitable for live-cell and in-vivo imaging due to the absence of a metal catalyst. [15]* Disadvantages: Generally slower reaction kinetics compared to CuAAC, and the cyclooctyne reagents are bulkier, which can sometimes affect permeability or interactions. [16]

Potential Applications & Experimental Workflows

The unique structure of this alkyne probe lends itself to several cutting-edge applications in cell biology and proteomics.

Metabolic Labeling of Lipids

The hexanoic acid component can act as a surrogate for natural fatty acids, enabling metabolic labeling. [6][10]Cells can take up the probe and incorporate it into anabolic and catabolic pathways, effectively tagging lipid species and their metabolites. [17][18]This allows for tracing lipid metabolism, trafficking, and localization. [9]

cluster_0 Metabolic Labeling Workflow A 1. Incubate Cells with Alkyne Probe B 2. Metabolic Incorporation A->B C 3. Cell Lysis or Fixation B->C D 4. CuAAC Reaction with Azide-Reporter (e.g., Azide-Fluorophore) C->D E 5. Analysis (Microscopy, MS, etc.) D->E

Caption: General Workflow for Metabolic Labeling.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy used to assess the functional state of enzymes in complex proteomes. [19][20]An alkyne-functionalized probe can be designed to covalently bind to the active site of a specific enzyme family. [21][22]Subsequent CuAAC ligation of a reporter tag (like biotin for enrichment or a fluorophore for imaging) allows for the detection and identification of active enzymes only. [19]While the benzenehexanoic acid structure is not a classic "warhead" for ABPP, the carboxylic acid could be modified to create an active-site directed probe.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized based on established methods for similar alkyne probes. [3]Optimization for specific cell types and experimental goals is highly recommended.

Protocol 1: Cell-Based Metabolic Labeling
  • Probe Preparation: Prepare a 10 mM stock solution of 2-(2-Propynyloxy)-benzenehexanoic acid in DMSO.

  • Cell Culture: Plate mammalian cells in a suitable format (e.g., 6-well plate or coverslips) and grow to 70-80% confluency.

  • Labeling: Aspirate the culture medium and replace it with fresh medium containing the alkyne probe at a final concentration of 25-100 µM.

    • Causality: The concentration should be titrated to maximize incorporation without inducing cytotoxicity. Including a no-probe DMSO control is essential.

  • Incubation: Incubate cells for 4-24 hours, depending on the metabolic process being studied.

  • Wash and Fix:

    • Gently wash the cells three times with 1x PBS to remove unincorporated probe.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with 1x PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, required for intracellular targets). [23] * Wash three times with 3% BSA in PBS.

Protocol 2: CuAAC Reaction for Fluorescence Imaging
  • Prepare Click Reaction Cocktail (Freshly Prepared): For each sample (e.g., one well of a 6-well plate), prepare the following cocktail. Note: Add reagents in the specified order.

    • 135 µL of 1x PBS

    • 20 µL of Azide-Fluorophore stock solution (e.g., 100 µM stock for a 10 µM final concentration)

    • 20 µL of 50 mM Copper (II) Sulfate solution

    • 20 µL of 50 mM THPTA ligand solution

    • 5 µL of 2 M Sodium Ascorbate solution (add immediately before use)

  • Ligation:

    • Remove the wash buffer from the fixed cells.

    • Add 200 µL of the click reaction cocktail to each sample.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash and Mount:

    • Wash the cells three times with 1x PBS.

    • (Optional) Stain nuclei with DAPI or Hoechst.

    • Mount coverslips onto microscope slides with an appropriate mounting medium.

  • Imaging: Visualize the labeled biomolecules using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Protocol 3: CuAAC Reaction for Cell Lysate Analysis
  • Cell Lysis: After metabolic labeling and washing (Protocol 1, steps 1-4), lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Prepare Click Reaction: In a microcentrifuge tube, combine:

    • 50 µg of protein lysate

    • Adjust volume to 100 µL with PBS

    • Add Azide-Biotin (for enrichment) or Azide-Fluorophore (for in-gel fluorescence) to a final concentration of 20-50 µM. [24]4. Catalyst Addition: Add the catalyst premix in the following order, vortexing briefly after each addition:

    • 2 µL of 50 mM THPTA

    • 2 µL of 50 mM Copper (II) Sulfate

    • 2 µL of 2 M Sodium Ascorbate (freshly prepared)

  • Incubation: Incubate at room temperature for 1 hour.

  • Analysis: The resulting lysate can be analyzed by:

    • SDS-PAGE: For visualization with an Azide-Fluorophore.

    • Western Blot & Streptavidin-HRP: For detection of biotinylated proteins.

    • Affinity Purification: Using streptavidin beads to enrich biotinylated proteins for subsequent mass spectrometry analysis.

Data Interpretation and Controls

A robust experimental design relies on self-validating systems through the inclusion of proper controls.

Control TypeDescriptionPurpose
No-Probe Control Cells are treated with vehicle (DMSO) only, but are still subjected to the full fixation and click reaction protocol.To assess background fluorescence or non-specific binding of the azide-reporter.
No-Catalyst Control Labeled cells are subjected to the click reaction cocktail without Copper Sulfate and Sodium Ascorbate.To confirm that the ligation is copper-dependent and not a result of non-specific azide binding.
Competitive Inhibition Cells are co-incubated with the alkyne probe and a large excess of the corresponding natural metabolite (e.g., hexanoic acid).To verify that the probe is utilizing the expected biological pathway. A significant decrease in signal is expected.

Conclusion and Future Outlook

2-(2-Propynyloxy)-benzenehexanoic acid and analogous structures represent a versatile class of chemical probes for bioorthogonal chemistry. Their modular design allows for broad applicability in tracing metabolic pathways and, with further modification, in identifying enzyme activities. The combination of a terminal alkyne handle with a fatty acid-like linker enables powerful investigations into lipid biology, a field of increasing importance in understanding health and disease. Future developments will likely focus on creating multi-functional probes, incorporating environmentally sensitive fluorophores, and adapting these core structures for catalyst-free, in-vivo applications.

References

  • Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9. Available at: [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available at: [Link]

  • Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. PMC. Available at: [Link]

  • Medina-Cleghorn, D., et al. (2014). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC. Available at: [Link]

  • Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences. Available at: [Link]

  • Speers, A. E., & Cravatt, B. F. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Available at: [Link]

  • Wunderling, K., et al. (2021). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. PMC. Available at: [Link]

  • MDPI. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Available at: [Link]

  • RSC Publishing. (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Available at: [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]

  • Presolski, S. I., et al. (2010). Labeling live cells by copper-catalyzed alkyne--azide click chemistry. PubMed. Available at: [Link]

  • Hangauer, M. J., et al. (2013). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. PMC. Available at: [Link]

  • Wang, J., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Available at: [Link]

  • RSC Publishing. (2020). Biosynthesis of alkyne-containing natural products. Available at: [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. Available at: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry. PMC. Available at: [Link]

  • Synlett. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Available at: [Link]

  • Row, R. D., & Prescher, J. A. (2018). Constructing new bioorthogonal reagents and reactions. PMC. Available at: [Link]

  • Wang, H., et al. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. MDPI. Available at: [Link]

Sources

A Technical Guide to the Storage, Stability, and Shelf-Life Determination of 2-(2-Propynyloxy)-benzenehexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the appropriate storage conditions and the systematic evaluation of the shelf life of 2-(2-Propynyloxy)-benzenehexanoic acid. Given the specific chemical functionalities of this molecule, a proactive and evidence-based approach to stability testing is paramount to ensure its integrity and performance in experimental and developmental settings.

Chemical Profile and Inherent Stability Considerations

2-(2-Propynyloxy)-benzenehexanoic acid is a multifaceted molecule featuring a terminal alkyne (propargyl group), an ether linkage, a benzene ring, and a hexanoic acid chain. Each of these functional groups contributes to its overall chemical reactivity and potential degradation pathways.

  • Propargyl Group: The terminal alkyne is susceptible to oxidation, cyclization, and other reactions characteristic of carbon-carbon triple bonds[1].

  • Ether Linkage: Ether linkages can undergo oxidative cleavage, particularly in the presence of light, heat, and oxidizing agents, and are also susceptible to acid-catalyzed hydrolysis[2][3].

  • Carboxylic Acid: The carboxylic acid moiety can participate in esterification reactions, especially in the presence of alcohols and acidic or basic catalysts[4]. It also influences the molecule's solubility and pH-dependent stability.

  • Benzene Ring: The aromatic ring is generally stable but can be subject to electrophilic substitution or oxidation under harsh conditions.

Understanding these inherent chemical characteristics is the first step in designing a robust stability program.

Recommended General Storage and Handling

Based on general safety data for structurally related compounds, the following storage and handling procedures are recommended as a baseline to minimize degradation until specific stability data is generated.

Table 1: Recommended General Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)To slow down potential thermal degradation pathways[5][6].
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To minimize oxidative degradation of the propargyl group and ether linkage[6].
Light Protect from light (use amber vials or store in the dark)To prevent photolytic degradation, which can affect ethers and alkynes[6].
Container Tightly sealed, non-reactive container (e.g., glass)To prevent exposure to moisture and atmospheric oxygen, and to avoid reactions with the container material[5][7].
Handling Avoid contact with strong oxidizing agents, strong acids, and strong bases.To prevent chemically induced degradation[5].

These conditions are precautionary and should be refined based on the results of formal stability studies.

Elucidating Degradation Pathways: A Forced Degradation Study Protocol

A forced degradation (or stress testing) study is essential to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of 2-(2-Propynyloxy)-benzenehexanoic acid. This information is critical for developing stability-indicating analytical methods.[8][9][10]

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex due to secondary degradation[11][12].

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of a forced degradation study. This method must be capable of separating the parent compound from all potential degradation products.

Recommended HPLC Method Parameters (Starting Point):

  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A time-gradient elution from low to high organic phase concentration will likely be required to resolve compounds of varying polarity.

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.

  • Column Temperature: 30 °C

Method validation should be performed to ensure specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Experimental Workflow

The following diagram outlines the logical flow for conducting a forced degradation study.

Forced_Degradation_Workflow Start Prepare 1 mg/mL stock solution of 2-(2-Propynyloxy)-benzenehexanoic acid Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (Solid & Solution, e.g., 80°C) Start->Thermal Photo Photolytic Degradation (Solid & Solution, ICH Q1B) Start->Photo Control Control Samples (Stored at 2-8°C, protected from light) Start->Control Sampling Sample at time points (e.g., 0, 2, 4, 8, 24, 48 hours) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Control->Sampling Neutralize Neutralize acid/base samples Sampling->Neutralize Analysis Analyze all samples by Stability-Indicating HPLC-DAD Neutralize->Analysis Data Evaluate chromatograms for new peaks and loss of parent compound Analysis->Data End Identify degradation pathways and characterize major degradants (LC-MS) Data->End

Caption: Workflow for a forced degradation study.

Detailed Protocols for Stress Conditions

1. Acid Hydrolysis:

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile).
  • Add an equal volume of 0.1 N HCl.
  • Incubate at 60°C.
  • Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 N NaOH, and analyze by HPLC[12].

2. Base Hydrolysis:

  • Prepare a 1 mg/mL solution of the compound.
  • Add an equal volume of 0.1 N NaOH.
  • Incubate at 60°C.
  • Withdraw aliquots, neutralize with 0.1 N HCl, and analyze[12].

3. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of the compound.
  • Add an equal volume of 3% hydrogen peroxide.
  • Store at room temperature, protected from light.
  • Withdraw aliquots and analyze directly[6].

4. Thermal Degradation:

  • Solid State: Store the solid compound in a controlled temperature oven at 80°C. At intervals, dissolve a portion and analyze.
  • Solution State: Prepare a 1 mg/mL solution and incubate at 80°C. Withdraw aliquots and analyze[6].

5. Photolytic Degradation:

  • Expose both the solid compound and a solution of the compound to a light source that provides a combination of visible and UV light, as specified in ICH guideline Q1B.
  • A control sample should be wrapped in aluminum foil to exclude light.
  • Analyze samples at appropriate time points[6][11].
Potential Degradation Pathways

Based on the forced degradation results, the following hypothetical degradation pathways can be investigated.

Degradation_Pathways Parent 2-(2-Propynyloxy)-benzenehexanoic acid Alkyne Ether Carboxylic Acid Oxidation Oxidative Cleavage Parent:f0->Oxidation H₂O₂ Hydrolysis Acid/Base Hydrolysis Parent:f1->Hydrolysis H⁺/OH⁻ Thermal Thermal Stress Parent:f2->Thermal Heat Deg3 Esterification products (if alcohol present) Parent:f2->Deg3 Alcohol/Heat Deg1 Carboxylic Acids (from alkyne cleavage) Oxidation->Deg1 Deg2 2-Hydroxy-benzenehexanoic acid + Propargyl aldehyde/acid Hydrolysis->Deg2 Deg4 Decarboxylation/Cyclization products Thermal->Deg4

Caption: Hypothetical degradation pathways.

Shelf-Life Determination

Once a stability-indicating method is established, a long-term stability study under defined storage conditions is required to determine the shelf life.

Long-Term Stability Study Protocol
  • Storage Conditions: Store multiple batches of 2-(2-Propynyloxy)-benzenehexanoic acid under the recommended conditions (e.g., 2-8°C, protected from light, inert atmosphere) and at accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).

  • Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method. Monitor for:

    • Appearance of the sample.

    • Assay of the active substance.

    • Levels of known and unknown degradation products.

  • Data Evaluation: The shelf life is the time period during which the compound remains within its predefined acceptance criteria for potency and purity.

Table 2: Example of a Stability Data Summary Table
Time Point (Months)Storage ConditionAssay (%)Total Impurities (%)Appearance
0-99.80.2White solid
32-8°C99.70.3White solid
325°C/60% RH99.20.8White solid
340°C/75% RH97.52.5Off-white solid
62-8°C99.60.4White solid
625°C/60% RH98.51.5Off-white solid
640°C/75% RH95.14.9Yellowish solid

Conclusion

The stability of 2-(2-Propynyloxy)-benzenehexanoic acid is a critical parameter that must be scientifically established rather than assumed. This guide outlines a systematic and robust approach to defining appropriate storage conditions and determining a valid shelf life. By proactively investigating potential degradation pathways through forced degradation studies and confirming long-term stability, researchers can ensure the quality, integrity, and reliability of this important chemical entity in their scientific endeavors.

References

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, November 9). SAFETY DATA SHEET.
  • NOVA Chemicals. (2024, July 18). Safety Data Sheet.
  • Unknown. (n.d.). Material Safety Data Sheet.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet.
  • ChemicalBook. (2025, January 27). 2-(2-PROPYNYLOXY)-BENZENEHEXANOIC ACID | 206052-01-9.
  • Unknown. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC.
  • ResearchGate. (n.d.). degradation and condensation pathway of β -O-4 aryl ether linkages via....
  • Singh, R., & Rehman, Z. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate.
  • Ankit, K., et al. (2019, April 30). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Patel, Y., et al. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor.
  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • Benchchem. (n.d.). Technical Support Center: Stability of Propynyloxy Compounds in Solution.
  • Master Organic Chemistry. (2025, July 8). Oxidation of Alkynes With O3 and KMnO4.
  • Unknown. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

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Methodological & Application

Application Note: A Practical Guide to the Dissolution and Handling of 2-(2-Propynyloxy)-benzenehexanoic Acid for Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-(2-Propynyloxy)-benzenehexanoic acid, commonly referred to as PPOH, is a synthetic acetylenic fatty acid recognized for its role as a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenase activity on arachidonic acid.[1] Its utility in pharmacological and biochemical research, particularly in studies of inflammation and cardiovascular conditions, is well-established.[2] However, the compound's pronounced hydrophobic character presents a significant challenge for its dissolution and delivery in aqueous biological systems.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective preparation of PPOH stock solutions. We detail validated protocols for creating high-concentration organic stocks, ready-to-use aqueous solutions, and biologically relevant bovine serum albumin (BSA) complexes, with a foundational emphasis on the chemical principles that ensure solution stability, reproducibility, and experimental success.

Foundational Knowledge: Physicochemical Profile of PPOH

A thorough understanding of the physicochemical properties of 2-(2-Propynyloxy)-benzenehexanoic acid is paramount for its successful manipulation in a laboratory setting. The molecule's structure, featuring a hexanoic acid chain attached to a propargyloxy-substituted phenyl group, imparts a predominantly hydrophobic nature, dictating its solubility characteristics.[2]

Table 1: Key Physicochemical Properties of 2-(2-Propynyloxy)-benzenehexanoic Acid

PropertyValueReference
CAS Number 206052-01-9[2]
Molecular Formula C₁₅H₁₈O₃[1][2]
Molecular Weight 246.30 g/mol [2]
Common Synonyms PPOH, 6-(2-propargyloxyphenyl)hexanoic acid[2]
Physical Form Solid

The solubility of PPOH is highly dependent on the solvent system employed. Its amphiphilic character, with a dominant hydrophobic component, results in excellent solubility in polar aprotic and protic organic solvents, but limited solubility in aqueous media.[2]

Table 2: Solubility Profile of PPOH

SolventSolubilityTemperatureReference
Ethanol ≥ 50 mg/mLRoom Temperature[2]
Dimethyl Sulfoxide (DMSO) ≥ 50 mg/mLRoom Temperature[2]
N,N-Dimethylformamide (DMF) ≥ 50 mg/mLRoom Temperature[2]
PBS Buffer (pH 7.2) ≥ 0.5 mg/mLRoom Temperature

Critical Consideration: Ensuring the Stability of PPOH Solutions

The chemical structure of PPOH contains a propargyl ether functional group, which renders the molecule susceptible to degradation, primarily through oxidation and hydrolysis.[3] The unsaturated propynyl group is particularly vulnerable to oxidation. Therefore, proactive measures to mitigate these degradation pathways are not merely recommended; they are essential for experimental reproducibility.

Key Stability Factors & Mitigation Strategies:

  • Oxidation: The primary threat to the integrity of PPOH in solution. The presence of dissolved oxygen in solvents can lead to the degradation of the unsaturated fatty acid.

    • Mitigation: Purging organic solvents with an inert gas, such as argon or dry nitrogen, before dissolving the compound is the most effective preventative measure. Storing prepared stock solutions under an inert atmosphere further preserves their stability.[3]

  • Hydrolysis: The ether linkage can be susceptible to hydrolysis, a reaction that is often pH-dependent.[3]

    • Mitigation: For aqueous solutions, preparing them fresh and using them promptly is critical. Supplier data indicates that aqueous solutions should not be stored for more than one day.

  • Temperature: Degradation reactions are kinetically driven and will accelerate at higher temperatures.

    • Mitigation: Long-term storage of organic stock solutions should be at –20°C or lower.

  • Light: Photodegradation can be a concern for many complex organic molecules.

    • Mitigation: Storing solutions in amber vials or otherwise protecting them from light can prevent this degradation pathway.[3]

cluster_degradation Potential Degradation Pathways cluster_mitigation Mitigation & Control Strategies Oxidation Oxidation (Propynyl Group) Hydrolysis Hydrolysis (Ether Linkage) Photodegradation Photodegradation InertGas Use Inert Gas (Argon, Nitrogen) PPOH PPOH Stock Solution Integrity InertGas->PPOH preserves FreshPrep Prepare Aqueous Solutions Fresh FreshPrep->PPOH preserves LowTemp Store at ≤ -20°C LowTemp->PPOH preserves ProtectLight Protect from Light (Amber Vials) ProtectLight->PPOH preserves PPOH->Oxidation is susceptible to PPOH->Hydrolysis is susceptible to PPOH->Photodegradation is susceptible to

Figure 1. Factors influencing the stability of PPOH solutions and corresponding mitigation strategies.

Experimental Protocols for Stock Solution Preparation

We present three distinct protocols tailored for different experimental needs, from high-concentration archival stocks to ready-to-use solutions for cell-based assays.

Protocol 1: High-Concentration Organic Stock Solution (e.g., 50 mg/mL in DMSO)

This protocol is designed to create a stable, concentrated stock solution suitable for long-term storage and subsequent dilution into various experimental media. DMSO is an excellent solvent choice due to its high solvating power and miscibility with aqueous solutions.[2]

Materials:

  • 2-(2-Propynyloxy)-benzenehexanoic acid (PPOH) solid

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen) with tubing

  • Sterile, amber glass vial with a screw cap

  • Analytical balance and appropriate weighing tools

Methodology:

  • Preparation: Place the required volume of DMSO (e.g., 1 mL) into the amber vial.

  • Deoxygenation (Critical Step): Gently bubble argon or nitrogen gas through the DMSO for 5-10 minutes to displace dissolved oxygen. This step is crucial for preventing oxidative degradation.

  • Weighing: Accurately weigh the desired amount of PPOH. To prepare a 50 mg/mL solution in 1 mL of DMSO, weigh 50 mg of PPOH.

  • Dissolution: Add the weighed PPOH directly to the deoxygenated DMSO.

  • Mixing: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved. The solution should be clear.

  • Storage: Before tightening the cap for storage, briefly flush the headspace of the vial with the inert gas. Store the stock solution in aliquots at –20°C. Under these conditions, the stock solution is reported to be stable for at least one year.

Protocol 2: Ready-to-Use Aqueous Solution (e.g., 0.5 mg/mL in PBS)

This protocol is intended for experiments where the presence of organic solvents is undesirable. Due to limited stability, this solution must be prepared fresh on the day of use.

Materials:

  • PPOH solid

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tube or vial

Methodology:

  • Weighing: Weigh the required amount of PPOH. To prepare 10 mL of a 0.5 mg/mL solution, weigh 5 mg of PPOH.

  • Dissolution: Add the PPOH to a vial containing the desired volume of PBS (pH 7.2).

  • Mixing: Vigorously vortex the mixture. Gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to facilitate dissolution.

  • Verification: Ensure the solution is clear and free of particulates before use. If necessary, the solution can be sterile-filtered through a 0.22 µm PVDF filter.

  • Usage: Use the solution immediately or within the same day. Do not store aqueous solutions of PPOH overnight, as the compound's stability is significantly reduced.

Protocol 3: Preparation of PPOH-BSA Complex for Cell-Based Assays

For in vitro experiments, delivering hydrophobic molecules like PPOH to cells often requires a carrier protein to enhance solubility and bioavailability in aqueous culture media. Fatty acid-free Bovine Serum Albumin (BSA) is the standard carrier for this purpose.[4] This protocol is adapted from established methods for other long-chain fatty acids.[4][5]

Materials:

  • PPOH stock solution in 100% ethanol (e.g., 100 mM)

  • Fatty acid-free BSA powder

  • Sterile PBS or serum-free cell culture medium

  • Sterile 0.22 µm filter

  • Sterile tubes and a 37°C water bath

Methodology:

  • Prepare PPOH-Ethanol Stock (100 mM):

    • Calculate the mass of PPOH needed: 246.30 g/mol -> 24.63 mg for 1 mL of 100 mM solution.

    • Dissolve 24.63 mg of PPOH in 1 mL of 100% ethanol. Gentle warming to 37°C may aid dissolution. Store this stock at -20°C.

  • Prepare 10% (w/v) BSA Solution:

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium.

    • Mix gently by inversion to avoid frothing. Complete dissolution may require stirring at room temperature for 1-2 hours or overnight at 4°C.

    • Sterile-filter the BSA solution using a 0.22 µm filter. This solution can be stored at 4°C.

  • Complexation of PPOH with BSA:

    • Gently warm the required volume of 10% BSA solution in a 37°C water bath.

    • Slowly add the PPOH-ethanol stock dropwise to the warm BSA solution while gently swirling. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Example Calculation for a 5 mM PPOH-BSA Stock (5:1 ratio): To make ~1 mL of a 5 mM PPOH stock, you need 1 mM BSA. The 10% BSA solution is ~1.5 mM. Add 33.3 µL of the 100 mM PPOH-ethanol stock to 667 µL of the 10% BSA solution.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexation.

    • The final PPOH-BSA complex is now ready to be diluted to the final working concentration in your cell culture medium. Always prepare a vehicle control using the same amount of ethanol added to the BSA solution.

cluster_eth Step 1: PPOH-Ethanol Stock cluster_bsa Step 2: BSA Solution cluster_complex Step 3: Complexation PPOH_solid Weigh PPOH Solid Dissolve_EtOH Dissolve PPOH in Ethanol (e.g., 100 mM) PPOH_solid->Dissolve_EtOH Ethanol 100% Ethanol Ethanol->Dissolve_EtOH Add_PPOH Add PPOH-Ethanol Stock to BSA Solution Dropwise Dissolve_EtOH->Add_PPOH BSA_powder Weigh Fatty Acid-Free BSA Dissolve_BSA Dissolve BSA (e.g., 10% w/v) BSA_powder->Dissolve_BSA Medium Serum-Free Medium / PBS Medium->Dissolve_BSA Filter_BSA Sterile Filter (0.22 µm) Dissolve_BSA->Filter_BSA Warm_BSA Warm BSA Solution to 37°C Filter_BSA->Warm_BSA Warm_BSA->Add_PPOH Incubate Incubate at 37°C for 30-60 min Add_PPOH->Incubate Final_Complex PPOH-BSA Complex (Ready for Dilution) Incubate->Final_Complex

Figure 2. Experimental workflow for preparing a PPOH-BSA complex for cell-based assays.

Summary of Protocols and Best Practices

Choosing the correct dissolution protocol is contingent on the intended downstream application. The table below provides a comparative summary to guide your decision-making process.

Table 3: Protocol Selection Guide

ProtocolPrimary SolventMax ConcentrationStorage StabilityPrimary Application
1. Organic Stock DMSO, Ethanol, DMF≥ 50 mg/mL> 1 year at -20°C (under inert gas)Long-term storage, archival stocks, source for further dilutions.
2. Aqueous Solution PBS, pH 7.2~ 0.5 mg/mL< 24 hours (use fresh)In vivo or in vitro experiments requiring solvent-free conditions.
3. BSA Complex Aqueous Medium (BSA)Variable (e.g., 5 mM)Use fresh for best resultsDelivery of PPOH to cells in culture, enhancing bioavailability.

Best Practice Checklist:

  • ✓ Always use high-purity, anhydrous solvents.

  • ✓ Prioritize stability: deoxygenate organic solvents with inert gas before use.

  • ✓ Store long-term stocks as aliquots at –20°C or below to avoid freeze-thaw cycles.

  • ✓ Always prepare aqueous solutions fresh on the day of the experiment.

  • ✓ When preparing BSA complexes, use fatty acid-free BSA to ensure binding capacity.

  • ✓ Always include a vehicle control in your experiments that contains the same final concentration of the solvent (e.g., DMSO, ethanol) as your test conditions.

References

  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • How to prepare the solution of palmitic acid or stearic acid? (2013, January 11). ResearchGate. [Link]

  • 2-(Prop-2-yn-1-yloxy)benzoic acid. (n.d.). PubChem. [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. (2021, December 3). Journal of Lipid Research. [Link]

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Determining the Optimal Concentration of 2-(2-Propynyloxy)-benzenehexanoic Acid for Cell Treatment: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a systematic framework for researchers, scientists, and drug development professionals to determine the optimal concentration of the novel compound, 2-(2-Propynyloxy)-benzenehexanoic acid, for cell-based assays. Recognizing the compound's limited characterization in existing literature, this document outlines a series of empirical studies to establish its cytotoxic profile, confirm target engagement, and quantify downstream biological effects. The protocols herein are designed to be adaptable to various cell lines and research questions, ensuring scientific integrity and reproducibility.

Introduction: Understanding 2-(2-Propynyloxy)-benzenehexanoic Acid

2-(2-Propynyloxy)-benzenehexanoic acid is a synthetic molecule whose structural resemblance to fatty acids suggests a potential role in modulating lipid metabolism. A key structural feature is the terminal alkyne group (propynyloxy), which can be utilized in bioorthogonal "click chemistry" reactions. This makes the compound a valuable tool not only for studying biological processes but also for identifying its molecular targets through chemical proteomics.

Given that many cancer types exhibit upregulated de novo fatty acid synthesis to support rapid proliferation, a key enzyme in this pathway, Fatty Acid Synthase (FASN), is a plausible therapeutic target.[1][2] Pharmacological inhibition of FASN has been shown to suppress DNA replication and induce apoptosis in tumor cells.[3] This guide will proceed under the working hypothesis that 2-(2-Propynyloxy)-benzenehexanoic acid is an inhibitor of FASN, and will provide the necessary experimental framework to test this hypothesis and determine its optimal working concentration.

The overarching goal is to identify a concentration range that is non-toxic to the cells but effective at engaging the target and eliciting the desired biological response. This is achieved through a multi-step process that begins with broad-range cytotoxicity screening and progressively narrows down to a refined, optimal concentration.

Experimental Workflow for Determining Optimal Concentration

The process of defining the optimal concentration for a novel compound is a systematic progression from understanding its general effects on cell health to dissecting its specific molecular interactions. The following workflow provides a robust framework for this investigation.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Target Engagement & Mechanistic Validation cluster_2 Phase 3: Downstream Functional Assays A Broad-Range Dose-Response (e.g., 10 nM - 100 µM) B Determine IC50 (Concentration for 50% Inhibition) A->B MTT/LDH Assay C Concentration Range Selection (Non-toxic doses below IC50) B->C Inform Concentration Selection D Cellular Thermal Shift Assay (CETSA) C->D E Western Blot for FASN Expression C->E F qPCR for FASN mRNA levels C->F G Optimal Concentration Refinement F->G H Apoptosis/Cell Cycle Assays G->H I Lipid Droplet Staining G->I

Figure 1: A three-phase workflow for determining the optimal concentration of a novel compound.

Phase 1: Cytotoxicity Profiling

The initial step is to determine the concentration range at which 2-(2-Propynyloxy)-benzenehexanoic acid affects cell viability. This is crucial for distinguishing between specific pharmacological effects and general toxicity. A broad range of concentrations should be tested to establish a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).[4]

Key Assays for Cell Viability

Two common and reliable methods for assessing cell viability are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. The amount of formazan is proportional to the number of living cells.[5][6]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released into the culture medium from damaged cells.[7] It is a measure of cytotoxicity and membrane integrity.[5][8]

It is often beneficial to use both assays, as they provide complementary information on metabolic activity versus membrane integrity.[9]

Protocol: Dose-Response Cytotoxicity Assay
  • Cell Plating: Seed the cells of interest (e.g., a cancer cell line with known FASN overexpression like HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight.[10][11]

  • Compound Preparation: Prepare a stock solution of 2-(2-Propynyloxy)-benzenehexanoic acid in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations. A common starting range is from 10 nM to 100 µM.[4] It is critical to ensure the final DMSO concentration in the cell culture wells is low (typically <0.5%) to avoid solvent-induced toxicity.[12]

  • Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO only) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a duration relevant to your experimental question, typically 24, 48, or 72 hours.[11]

  • Assay Performance: After incubation, perform the MTT or LDH assay according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance using a plate reader. Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[13]

ParameterRecommended RangeRationale
Initial Concentration Range 10 nM - 100 µMTo capture the full dynamic range of the dose-response curve.[4]
Cell Seeding Density 5,000 - 20,000 cells/wellTo ensure logarithmic growth during the assay period.[11]
Incubation Time 24, 48, 72 hoursTo assess both acute and chronic effects on cell viability.
Vehicle Control (DMSO) < 0.5%To minimize solvent-induced cytotoxicity.[12]

Table 1: Recommended parameters for the initial dose-response cytotoxicity assay.

Phase 2: Target Engagement and Mechanistic Validation

Once the cytotoxic profile is established, the next crucial step is to confirm that the compound interacts with its intended target (FASN) within the cell at non-toxic concentrations.[14][15] This is a critical step to ensure that any observed biological effects are due to on-target activity.[16]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[17] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates treated with the compound, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein in the soluble fraction by Western blot.[14]

Western Blotting for FASN Expression

Inhibition of FASN can sometimes lead to feedback mechanisms that alter the expression of the FASN protein itself. Western blotting can be used to quantify the levels of FASN protein in cells treated with a range of concentrations of the compound. A consistent loading control (e.g., GAPDH or β-actin) is essential for accurate quantification.[18]

Protocol: Target Engagement and Expression Analysis
  • Cell Treatment: Treat cells with a range of non-toxic concentrations of 2-(2-Propynyloxy)-benzenehexanoic acid (e.g., 0.1x, 0.5x, and 1x the IC50 value) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells to prepare protein extracts.[18]

  • CETSA:

    • Divide the lysate from each treatment group into several aliquots.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C).

    • Centrifuge to separate soluble and aggregated proteins.

    • Analyze the soluble fraction by Western blot using an antibody specific for FASN.[10]

  • Western Blot for FASN Expression:

    • Determine the protein concentration of the lysates.

    • Separate 20-40 µg of protein from each treatment group by SDS-PAGE.[19]

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against FASN and a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.[18]

  • Data Analysis: For CETSA, plot the amount of soluble FASN against the temperature for each concentration to generate melt curves. A shift in the melt curve indicates target engagement. For the expression analysis, quantify the band intensities for FASN and normalize to the loading control.

Phase 3: Downstream Functional Assays

After confirming target engagement, the final phase is to measure the functional consequences of this engagement. This will help to refine the optimal concentration to one that elicits a desired biological response with high efficacy.

qPCR for Gene Expression Analysis

Inhibition of FASN can lead to changes in the expression of genes involved in lipid metabolism and cell survival pathways. Quantitative PCR (qPCR) is a sensitive method to measure these changes in mRNA levels.[20][21]

Protocol: qPCR for FASN and Related Gene Expression
  • Cell Treatment and RNA Extraction: Treat cells with the refined range of concentrations of the compound. Extract total RNA from the cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[21][22]

  • qPCR: Perform qPCR using primers specific for FASN and other genes of interest (e.g., genes involved in apoptosis like BAX and BCL-2). Include a stable reference gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative changes in gene expression using the ΔΔCt method.

G cluster_0 RNA to cDNA cluster_1 qPCR Amplification A Total RNA Extraction B Reverse Transcription A->B Reverse Transcriptase C cDNA Template B->C D qPCR Reaction (Primers, Polymerase, SYBR Green) C->D E Quantification of Gene Expression D->E Real-time fluorescence detection

Figure 2: Workflow for gene expression analysis using two-step RT-qPCR.[21]

Conclusion and Future Directions

By following the multi-phase approach outlined in this guide, researchers can systematically determine the optimal concentration of 2-(2-Propynyloxy)-benzenehexanoic acid for their specific cell model and experimental goals. This empirical process, moving from broad cytotoxicity screening to specific target engagement and functional assays, ensures that the chosen concentration is both effective and non-toxic, leading to reliable and reproducible data.

The presence of the propargyl group in 2-(2-Propynyloxy)-benzenehexanoic acid opens up exciting possibilities for future research. Once the optimal concentration is established, this functional group can be used in click chemistry reactions to covalently link the compound to its cellular targets. Subsequent analysis by mass spectrometry-based proteomics can then be used to definitively identify FASN and any potential off-target binders, providing a deeper understanding of the compound's mechanism of action.

References

  • Pizer, E. S., Chrest, F. J., DiGiuseppe, J. A., & Han, W. F. (1998). Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. Cancer Research, 58(20), 4611–4615. [Link]

  • Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]

  • Kuhajda, F. P., Pizer, E. S., Li, J. N., Mani, N. S., Frehywot, G. L., & Townsend, C. A. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450–3454. [Link]

  • Lupu, R., & Menendez, J. A. (2006). Pharmacological inhibitors of fatty acid synthase (FASN) as novel anticancer agents. Current Pharmaceutical Biotechnology, 7(6), 483-493.
  • The Scientist. (2023, November 8). Insights into qPCR: Protocol, Detection Methods, and Analysis. Retrieved from [Link]

  • Flanagan, J. S., & Caffrey, M. V. (2003). Fatty acid synthase as a potential therapeutic target in cancer. British Journal of Cancer, 89(1), 1-7.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Sygnature Discovery. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 96(2), 147-152.
  • Tian, W. X. (2016). Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review. Pharmaceutical Biology, 54(11), 2731-2738.
  • T-BioInfo. (2017, February 14). qPCR. Retrieved from [Link]

  • Bio-Rad. (n.d.). Gene Expression Analysis by Quantitative Reverse Transcription PCR (RT-qPCR). Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Scott, J. S., & Brown, D. G. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Sino Biological. (2026, February 5). Demystifying Cell Assays: How to Distinguish Proliferation, Viability & Cytotoxicity. Retrieved from [Link]

  • Sorger Lab. (2017, June 15). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In Current Protocols in Chemical Biology.
  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]

  • Takara Bio. (n.d.). Cell viability and proliferation measurement. Retrieved from [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 57–80.
  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Sorger Lab. (2017, June 15). Designing Drug-Response Experiments and Quantifying their Results. In Current Protocols in Chemical Biology.
  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Snedecor, G. W., & Cochran, W. G. (1989). Statistical Methods.
  • ResearchGate. (n.d.). Western Blot analysis of FASN, apoptosis-related proteins phospho-Akt.... Retrieved from [Link]

  • Kramer, N. I., et al. (2015). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Health Perspectives, 123(1), 35-42.
  • Colombo, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research, 39(7), 3395-3402.
  • Bio-Techne. (n.d.). Western Blot Protocol: Tips, Techniques & Videos. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

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Application Notes & Protocols: A Two-Step Strategy for Modular Protein Functionalization using 2-(2-Propynyloxy)-benzenehexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The covalent modification of proteins is a fundamental tool in chemical biology, enabling the development of advanced therapeutics, diagnostic agents, and research probes. This guide details a robust, two-step strategy for the functionalization of proteins using 2-(2-Propynyloxy)-benzenehexanoic acid. This method leverages the power of bioorthogonal chemistry to first introduce a versatile alkyne handle onto the protein surface via stable amide bond formation. In the second step, this alkyne-tagged protein is conjugated to a molecule of interest—such as a fluorophore, biotin, or drug payload—equipped with an azide group, using the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This modular approach provides researchers with a powerful platform for creating precisely tailored protein conjugates for a wide array of applications. This document provides the scientific principles, detailed step-by-step protocols, and critical insights necessary for successful implementation.

Principle of the Method

The functionalization strategy is logically divided into two distinct chemical phases: (I) introduction of a bioorthogonal alkyne handle onto the target protein, and (II) the subsequent "click" reaction to conjugate the desired payload.

Phase I: Protein Alkynylation via Amine Acylation

The initial step involves covalently attaching the 2-(2-Propynyloxy)-benzenehexanoic acid molecule to the protein. The reagent's carboxylic acid is not sufficiently reactive to form a stable bond with protein amines under physiological conditions. Therefore, it must first be activated. The most common and effective method is its conversion to an N-Hydroxysuccinimide (NHS) ester.

  • Causality of Activation: The NHS group is an excellent leaving group. Its activation of the carboxyl group transforms it into a highly reactive acylating agent that readily undergoes nucleophilic attack by primary amines, such as the ε-amino group of lysine residues on the protein surface. This reaction forms a highly stable amide bond.

  • Reaction Selectivity: While lysine residues are the primary target due to their high abundance and surface exposure, the N-terminal α-amino group is also reactive. The reaction is typically performed in a buffer with a pH of 7.2-8.5 to ensure that the lysine side chains are sufficiently deprotonated and thus nucleophilic.

Phase II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the protein is tagged with the terminal alkyne from the propargyloxy group, it is ready for conjugation. The CuAAC reaction creates a stable triazole linkage between the protein-bound alkyne and an azide-functionalized molecule (e.g., Azide-Fluorophore, Azide-Biotin).[1][2]

  • Mechanism and Key Components: This reaction is not spontaneous and requires a Copper(I) catalyst.[1] In practice, a more stable Copper(II) salt (e.g., CuSO₄) is used in combination with a reducing agent, typically sodium ascorbate, which generates the active Cu(I) species in situ.[3][4]

  • The Role of Ligands: The Cu(I) catalyst can cause protein denaturation or aggregation through the generation of reactive oxygen species.[5] To mitigate this and enhance reaction efficiency, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential. THPTA is water-soluble and stabilizes the Cu(I) oxidation state, protecting the protein's integrity while accelerating the cycloaddition.[3][4][5]

The complete experimental workflow is depicted below.

G cluster_0 Phase I: Protein Alkynylation cluster_1 Phase II: Click Conjugation Reagent 2-(2-Propynyloxy)- benzenehexanoic acid Activation Activate with NHS/EDC Reagent->Activation NHS_Ester Activated NHS Ester Activation->NHS_Ester Labeling Amine Acylation (pH 7.2-8.5) NHS_Ester->Labeling Protein Target Protein (with Lysine residues) Protein->Labeling Alkyne_Protein Alkyne-Tagged Protein Labeling->Alkyne_Protein Purify1 Purification (Remove excess reagent) Alkyne_Protein->Purify1 Click_Reaction CuAAC Reaction (CuSO₄, Ascorbate, THPTA) Purify1->Click_Reaction Azide_Payload Azide-Functionalized Payload (e.g., Fluorophore) Azide_Payload->Click_Reaction Final_Product Final Functionalized Protein Conjugate Click_Reaction->Final_Product Purify2 Final Purification Final_Product->Purify2

Figure 1. Overall workflow for protein functionalization.

Materials and Reagents

Equipment
  • Magnetic stirrer and stir bars

  • pH meter

  • Centrifugal concentrators (e.g., Amicon® Ultra) or desalting columns (e.g., Zeba™ Spin)

  • UV-Vis Spectrophotometer for protein quantification

  • SDS-PAGE equipment

  • Fluorescence gel scanner (optional, for validation)

  • Mass Spectrometer (MALDI-TOF or ESI-MS) for characterization

Chemicals and Buffers
  • 2-(2-Propynyloxy)-benzenehexanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Target protein of interest (e.g., Bovine Serum Albumin, IgG)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Copper(II) sulfate pentahydrate (CuSO₄)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Azide-functionalized payload (e.g., Azide-Fluor 488, Biotin-Azide)

  • Protease inhibitors (optional)

Detailed Experimental Protocols

Protocol 1: Activation of 2-(2-Propynyloxy)-benzenehexanoic Acid (Preparation of NHS Ester)

Rationale: This protocol creates the amine-reactive NHS ester. It is highly recommended to prepare this fresh immediately before use, as NHS esters can hydrolyze in the presence of moisture.

  • Reagent Preparation: In a dry glass vial, dissolve 2-(2-Propynyloxy)-benzenehexanoic acid (1.0 eq, e.g., 10 µmol, 2.46 mg) in 200 µL of anhydrous DMF.

  • Activator Addition: Add NHS (1.2 eq, 12 µmol, 1.38 mg) and EDC (1.2 eq, 12 µmol, 2.30 mg) to the solution.

  • Reaction: Cap the vial tightly and stir at room temperature for 3-4 hours, protected from light. The solution containing the activated NHS ester is now ready for direct use in protein labeling.

Protocol 2: Labeling of Target Protein with Activated Alkyne Reagent

Rationale: This protocol covalently attaches the alkyne handle to the protein. The molar excess of the NHS ester is a critical parameter that determines the average number of alkynes incorporated per protein molecule (degree of labeling).

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 2-10 mg/mL in Reaction Buffer (pH 8.0). Ensure the buffer is free of primary amines (e.g., Tris).

  • Determine Molar Ratio: Calculate the desired molar excess of the alkyne-NHS ester relative to the protein. A starting point of 10-20 fold molar excess is recommended.

    • Expert Insight: A lower excess (5-10x) will result in a lower degree of labeling, which can be beneficial for preserving protein function. A higher excess (20-50x) will increase the degree of labeling but also the risk of protein precipitation or loss of activity. This must be optimized empirically.

  • Labeling Reaction: While gently stirring the protein solution, add the calculated volume of the alkyne-NHS ester solution (from Protocol 1) dropwise.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted NHS ester, add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Purification: Immediately purify the alkyne-labeled protein from the excess, unreacted reagent and byproducts. Use a desalting column or dialysis against PBS (pH 7.4). This step is critical to prevent interference in the subsequent click reaction.

  • Quantification: Determine the concentration of the purified alkyne-labeled protein using a standard protein assay (e.g., BCA or Bradford).

Protocol 3: Characterization and Validation of Alkyne-Labeled Protein

Rationale: It is essential to confirm the successful incorporation of the alkyne handle before proceeding. This ensures that the downstream click chemistry step will be successful.

  • Mass Spectrometry (Definitive Validation):

    • Analyze both the unlabeled (native) and the purified alkyne-labeled protein by MALDI-TOF or ESI-MS.

    • Successful labeling is confirmed by a mass increase corresponding to the covalent addition of the alkyne moiety (Mass of reagent - H₂O ≈ 228.3 Da). Multiple additions will result in a series of peaks.

SampleExpected Mass (Da)Observed Mass Shift (Da)Degree of Labeling
Native BSA~66,430N/A0
Alkyne-BSA (Example)~66,430 + (n * 228.3)+228, +457, +6851, 2, 3
  • Fluorogenic Click Reaction (Rapid Validation):

    • Take a small aliquot (10-20 µg) of the alkyne-labeled protein.

    • Perform a small-scale click reaction (as described in Protocol 4) using a fluorescent azide (e.g., Azide-Fluor 488).

    • As a negative control, perform the same reaction on the unlabeled native protein.

    • Analyze the reaction products by SDS-PAGE.

    • Visualize the gel using a fluorescence scanner. A fluorescent band at the correct molecular weight for your protein confirms successful alkyne incorporation.[6][7] No fluorescence should be observed in the negative control lane.

Protocol 4: Click Chemistry Conjugation of Alkyne-Labeled Protein

Rationale: This final protocol attaches the desired azide-payload to the alkyne-tagged protein. Reagents should be added in the specified order to ensure proper complex formation and initiation of the reaction.

  • Stock Solution Preparation:

    • CuSO₄: 20 mM in deionized water.[3]

    • THPTA: 100 mM in deionized water.[3][4]

    • Sodium Ascorbate: 300 mM in deionized water. Prepare this solution fresh every time. [3]

    • Azide-Payload: 10 mM in DMSO or water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Purified alkyne-labeled protein (e.g., 1 nmol in PBS).

    • Azide-payload stock solution (use 5-10 fold molar excess over the estimated number of alkyne handles).

    • THPTA stock solution (to a final concentration of 1 mM).

    • CuSO₄ stock solution (to a final concentration of 0.2 mM).

    • Vortex briefly.

  • Initiation: Add the freshly prepared sodium ascorbate solution to a final concentration of 3 mM to initiate the reaction.[3]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification: Purify the final protein conjugate from the catalyst, excess payload, and other reagents using a desalting column, dialysis, or centrifugal concentrators.

  • Final Characterization: The final conjugate can be characterized by UV-Vis spectroscopy (to confirm fluorophore incorporation), mass spectrometry (to confirm mass shift), and functional assays to ensure activity has been retained.

Troubleshooting and Validation Logic

Effective troubleshooting requires a logical approach to identify the point of failure in the two-step process.

G Start Problem: Low/No Final Conjugate CheckAlkyne Validate Alkyne Labeling (Protocol 3: MS or Fluor-Click) Start->CheckAlkyne AlkyneOK Alkyne Labeling is Successful CheckAlkyne->AlkyneOK Yes AlkyneFail Alkyne Labeling Failed CheckAlkyne->AlkyneFail No TroubleshootClick Troubleshoot Click Reaction (Protocol 4) AlkyneOK->TroubleshootClick TroubleshootLabeling Troubleshoot Labeling (Protocol 2) AlkyneFail->TroubleshootLabeling CauseClick1 1. Sodium Ascorbate oxidized? (Prepare fresh solution) TroubleshootClick->CauseClick1 CauseClick2 2. Incorrect reagent order? (Add Ascorbate last) TroubleshootClick->CauseClick2 CauseClick3 3. Azide-payload degraded? TroubleshootClick->CauseClick3 CauseLabel1 1. NHS ester hydrolyzed? (Prepare fresh) TroubleshootLabeling->CauseLabel1 CauseLabel2 2. Protein buffer contains amines? (e.g., Tris, Azide) TroubleshootLabeling->CauseLabel2 CauseLabel3 3. Incorrect pH? (Ensure pH 7.2-8.5) TroubleshootLabeling->CauseLabel3 CauseLabel4 4. Insufficient molar excess? TroubleshootLabeling->CauseLabel4

Figure 2. Logical workflow for troubleshooting failed reactions.

References

  • Razgulin, A., et al. (2016). Utilization of alkyne bioconjugations to modulate protein function. Protein Science. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Kee, J.-M., et al. (2012). Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents. Bioconjugate Chemistry. [Link]

  • De Bank, P. A. (2017). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology. [Link]

  • An, Z. (Ed.). (2017). Therapeutic Monoclonal Antibodies: From Bench to Clinic. John Wiley & Sons. [Link]

  • Wang, J., et al. (2014). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. ACS Chemical Biology. [Link]

  • Waser, M. (2022). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research. [Link]

Sources

Step-by-step guide to synthesizing 2-(2-Propynyloxy)-benzenehexanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 2-(2-Propynyloxy)-benzenehexanoic acid analogs, a class of molecules with significant interest in biochemical research, particularly as inhibitors of cytochrome P450 epoxygenase activity.[1] This document provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals, moving from commercially available starting materials to the final target compound. The guide is structured to not only provide procedural instructions but also to explain the chemical principles and rationale behind each step, ensuring a thorough understanding of the synthetic pathway.

Introduction

2-(2-Propynyloxy)-benzenehexanoic acid and its analogs are potent and often irreversible inhibitors of CYP epoxygenases, enzymes responsible for metabolizing arachidonic acid into signaling molecules.[1] The synthesis of these compounds involves a multi-step pathway that combines classic organic reactions to build the target molecule methodically. The strategy outlined here begins with the propargylation of a phenolic aldehyde, followed by carbon chain elongation using a Wittig reaction, and concludes with reduction and saponification to yield the final carboxylic acid. This approach allows for significant flexibility in creating various analogs by modifying the starting materials or intermediates.

Overall Synthetic Scheme

The synthesis is a four-step process starting from 2-hydroxybenzaldehyde (salicylaldehyde).

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Catalytic Hydrogenation cluster_3 Step 4: Saponification A 2-Hydroxybenzaldehyde B 2-(2-Propynyloxy)benzaldehyde A->B  Propargyl Bromide, K2CO3, Acetone D Ethyl 6-(2-(prop-2-yn-1-yloxy)phenyl)hept-5-enoate B->D C (5-Carboxypentyl)triphenylphosphonium bromide (Ylide Precursor) C->D  n-BuLi, THF E Ethyl 2-(2-propynyloxy)benzenehexanoate D->E  H2, Pd/C F 2-(2-Propynyloxy)-benzenehexanoic acid E->F  1. LiOH, H2O  2. H+

Caption: Overall four-step synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 2-(2-Propynyloxy)benzaldehyde

This initial step involves the formation of an ether linkage by reacting the phenolic hydroxyl group of salicylaldehyde with propargyl bromide. This reaction, a classic Williamson ether synthesis, proceeds via an SN2 mechanism.

Principle and Mechanistic Insight

The reaction is initiated by a base, potassium carbonate (K₂CO₃), which deprotonates the acidic phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of propargyl bromide, displacing the bromide ion and forming the desired propargyl ether. The use of a polar aprotic solvent like acetone is ideal as it solvates the cation (K⁺) while not interfering with the nucleophile, thus favoring the SN2 pathway.[2][3]

G cluster_mech Williamson Ether Synthesis Mechanism Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Base K₂CO₃ Product Ar-O-CH₂-C≡CH Phenoxide->Product SN2 Attack Propargyl_Bromide HC≡C-CH₂-Br Propargyl_Bromide->Product Salt KBr

Caption: Mechanism of Williamson ether synthesis.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
Salicylaldehyde122.1210.0 g1.0
Propargyl Bromide (80% in toluene)118.9613.6 mL1.2
Potassium Carbonate (K₂CO₃)138.2117.0 g1.5
Acetone-250 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (10.0 g) and potassium carbonate (17.0 g).

  • Add 250 mL of acetone to the flask. The suspension will be a pale yellow color.

  • Begin stirring the mixture and add propargyl bromide (13.6 mL) dropwise over 15 minutes at room temperature.[4]

  • Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot has disappeared.

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts. Wash the solid residue with additional acetone.[4]

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is redissolved in diethyl ether (150 mL) and washed sequentially with a 1 M NaOH solution (2 x 50 mL) to remove any unreacted salicylaldehyde, and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-(2-propynyloxy)benzaldehyde as a yellow oil.[4] Further purification can be achieved by column chromatography if necessary.

Expected Yield: 80-90%. Characterization: The structure should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic peaks for the aldehyde and propargyl groups.[5]

Part 2: Chain Elongation via Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes or ketones into alkenes.[6] Here, it is used to append a five-carbon ester chain to the aldehyde group of our intermediate, which will ultimately become the hexanoic acid moiety.

Principle and Mechanistic Insight

This reaction involves a phosphonium ylide, a species with adjacent positive and negative charges.[7] The ylide is generated in situ by deprotonating a phosphonium salt with a strong base, such as n-butyllithium (n-BuLi). The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This forms a betaine intermediate which rapidly cyclizes to a four-membered ring called an oxaphosphetane.[7] This unstable intermediate then collapses, breaking the C-P and C-O bonds to form a stable P=O double bond (in triphenylphosphine oxide) and the desired C=C double bond of the alkene product.[6]

G cluster_wittig Wittig Reaction Mechanism Ylide Ph₃P⁺-C⁻HR Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde R'-CHO Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene R'-CH=CHR (Product) Oxaphosphetane->Alkene Cycloreversion TPO Ph₃P=O (Byproduct) Oxaphosphetane->TPO

Caption: Key stages of the Wittig reaction mechanism.

Experimental Protocol

Step 2a: Synthesis of the Wittig Reagent The phosphonium salt is prepared from triphenylphosphine and an appropriate alkyl halide.

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
Ethyl 6-bromohexanoate223.1010.0 g1.0
Triphenylphosphine (PPh₃)262.2912.8 g1.1
Acetonitrile-100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve triphenylphosphine (12.8 g) and ethyl 6-bromohexanoate (10.0 g) in acetonitrile (100 mL).

  • Heat the mixture to reflux for 24 hours. The product, a white solid, will precipitate from the solution.

  • Cool the reaction mixture to room temperature and then in an ice bath for 1 hour.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (5-(ethoxycarbonyl)pentyl)triphenylphosphonium bromide.

Step 2b: The Wittig Reaction

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
Phosphonium Salt (from 2a)485.3910.0 g1.0
n-Butyllithium (n-BuLi, 2.5 M in hexanes)64.068.2 mL1.0
2-(2-Propynyloxy)benzaldehyde160.173.3 g1.0
Tetrahydrofuran (THF), anhydrous-150 mL-

Procedure:

  • Caution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. n-BuLi is highly pyrophoric.

  • Suspend the phosphonium salt (10.0 g) in anhydrous THF (100 mL) in a flame-dried, three-neck flask under nitrogen.

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (8.2 mL) dropwise via syringe. The mixture will turn a deep orange/red color, indicating the formation of the ylide. Stir for 1 hour at -78°C.

  • In a separate flask, dissolve 2-(2-propynyloxy)benzaldehyde (3.3 g) in anhydrous THF (50 mL).

  • Add the aldehyde solution dropwise to the cold ylide solution. Allow the reaction to stir at -78°C for 2 hours, then warm slowly to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the target alkene, ethyl 6-(2-(prop-2-yn-1-yloxy)phenyl)hept-5-enoate.

Part 3: Reduction of the Alkene

To form the hexanoic acid backbone, the carbon-carbon double bond created in the Wittig reaction must be reduced to a single bond. Catalytic hydrogenation is a reliable method for this transformation.

Principle and Mechanistic Insight

Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst, where both the alkene and H₂ are adsorbed, facilitating the transfer of hydrogen atoms to the carbon atoms of the double bond.

Note on Selectivity: Standard catalytic hydrogenation will also reduce the alkyne triple bond to an alkane. If retention of the alkyne is critical, a milder, more selective reducing agent like diimide (generated in situ from potassium azodicarboxylate and acetic acid) would be required. For this protocol, we will proceed with standard hydrogenation, which produces the 2-(2-Propyloxy)-benzenehexanoic acid analog where the side chain is a propyl group.

Experimental Protocol
Reagent/MaterialAmount
Alkene Ester (from Part 2)5.0 g
Palladium on Carbon (Pd/C, 10 wt. %)250 mg
Ethanol or Ethyl Acetate100 mL
Hydrogen (H₂) gas1 atm (balloon) or Parr shaker

Procedure:

  • Dissolve the alkene ester (5.0 g) in ethanol (100 mL) in a suitable hydrogenation flask.

  • Carefully add the Pd/C catalyst (250 mg) to the solution under an inert atmosphere.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield the saturated ester, ethyl 2-(2-propynyloxy)benzenehexanoate. This product is often clean enough to proceed to the next step without further purification.

Part 4: Saponification to the Final Product

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.

Principle and Mechanistic Insight

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion (from LiOH or NaOH) on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. A final acidification step protonates the carboxylate to give the desired carboxylic acid.[8]

Experimental Protocol
Reagent/MaterialAmount
Saturated Ester (from Part 3)4.0 g
Lithium Hydroxide (LiOH)1.0 g
THF / Water (3:1 mixture)80 mL
Hydrochloric Acid (HCl, 1 M)As needed

Procedure:

  • Dissolve the ester (4.0 g) in the THF/water solvent mixture (80 mL) in a round-bottom flask.

  • Add lithium hydroxide (1.0 g) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Remove the THF via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slowly adding 1 M HCl. The product should precipitate as a white or off-white solid.

  • If the product oils out, extract with ethyl acetate (3 x 50 mL). If it precipitates, collect the solid by vacuum filtration.

  • Wash the collected solid or the combined organic extracts with water and brine, then dry over Na₂SO₄.

  • Remove the solvent to yield the final product, 2-(2-propynyloxy)-benzenehexanoic acid. Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed for final purification.

Final Characterization: The identity and purity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.

References

  • ChemRxiv. (n.d.). Visible-light-mediated propargylation & allylation of phenols/ thiophenols.
  • PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde.
  • ChemicalBook. (2025, January 27). 2-(2-PROPYNYLOXY)-BENZENEHEXANOIC ACID Chemical Properties,Uses,Production.
  • Reddit. (2016, July 15). O-alkylation of phenol in the presence of a nucleophilic tertiary amine.
  • ACS Omega. (2022, August 24). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol.
  • PubMed. (2007, July 6). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3.
  • LibreTexts Chemistry. (n.d.). Chapter 17: Aldehydes and Ketones: Nucleophilic Addition.
  • Chemistry Stack Exchange. (2015, May 27). Selective alkylation of carboxylic acid versus phenol.
  • ScienceOpen. (2019, July 17). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media.
  • ACS Publications. (2007, June 9). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism.
  • ChemicalBook. (2025, July 16). 2-(2-PROPYNYLOXY)BENZENECARBALDEHYDE.
  • Google Patents. (n.d.). o-2-propynyloxy benzaldehyde o-2-propynyloxime.
  • PubMed. (2014, December 29). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.
  • Benchchem. (2025, December). An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide.
  • PLOS One. (2014, December 29). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.

Sources

Troubleshooting & Optimization

Improving solubility of 2-(2-Propynyloxy)-benzenehexanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubilization & Handling of 2-(2-Propynyloxy)-benzenehexanoic acid (PPOH)

Executive Summary

2-(2-Propynyloxy)-benzenehexanoic acid (commonly known as PPOH ) is a selective CYP450 epoxygenase inhibitor.[1][2] Its chemical structure—a lipophilic phenyl-hexanoic acid tail combined with a reactive propynyl ether—presents two primary challenges: pH-dependent solubility and oxidative instability .[1]

This guide provides validated protocols to maximize aqueous solubility while preserving the integrity of the alkyne moiety.

Part 1: Compound Snapshot & Solubility Mechanics

PropertyValue / CharacteristicImplication for Handling
Common Name PPOHUse this for literature searches.
CAS 206052-01-9Verification ID.[1][2]
pKa (Acid) ~4.77 (Predicted)Critical: At pH < 5.0, the compound is protonated (neutral) and highly insoluble.[1] At pH > 7.0, it exists as a soluble carboxylate anion.
LogP ~3.5–4.0 (Est.)[1]High lipophilicity requires cosolvents or carriers (Cyclodextrins) for concentrations >0.5 mg/mL.[1]
Stability Alkyne (Propynyl group)High Risk: Susceptible to oxidation.[1] Solutions must be fresh and protected from light/air.
The Solubility Mechanism (Why it precipitates)

PPOH behaves as a weak acid .[1] Its solubility is governed by the Henderson-Hasselbalch equation.[1]

  • In DMSO/Ethanol: The compound dissolves readily (>50 mg/mL) because these solvents accommodate the lipophilic benzene-hexanoic chain.[1]

  • In Aqueous Buffer: Solubility relies on deprotonating the carboxylic acid to form a charged salt.

    • pH 7.4: ~99% ionized (Soluble up to ~0.5 mg/mL).[1]

    • pH 5.0: ~50% ionized (Likely to precipitate immediately).[1]

Part 2: Troubleshooting Guide (FAQ)

Q1: I diluted my DMSO stock (50 mM) into PBS, and a white precipitate formed immediately. Why? Diagnosis: This is likely a "Solvent Shock" or pH crash.[1]

  • Cause A (pH Crash): Adding the acidic stock solution to a weak buffer might have lowered the pH below the pKa (4.8).[1]

  • Cause B (Solvent Shock): Rapid addition of a hydrophobic solute to water causes local supersaturation.[1]

  • Solution:

    • Ensure your buffer (PBS) is strong enough (e.g., 100 mM phosphate) to maintain pH 7.2–7.4 after addition.[1]

    • Vortex the buffer while slowly adding the DMSO stock dropwise, rather than adding DMSO first and then buffer.

Q2: I need a concentration of 5 mg/mL for an animal study. PBS isn't working. Diagnosis: The intrinsic solubility of the salt form is limited by the lipophilic tail.

  • Solution: You must switch to a carrier system.[1]

    • Option A (Cyclodextrin): Use 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1] The hydrophobic cavity encapsulates the phenyl tail, while the exterior remains soluble.

    • Option B (Sodium Salt): Pre-convert PPOH to its sodium salt using equimolar NaOH before dissolving in saline.[1]

Q3: My stock solution turned yellow/brown after a week at room temperature. Diagnosis: Oxidative degradation of the alkyne (propynyl) group.[1]

  • Solution: PPOH is chemically unstable in solution over time.[1]

    • Strict Rule: Discard aqueous solutions after 24 hours .

    • Storage: Store DMSO stocks at -20°C or -80°C under an inert gas (Argon/Nitrogen).

Part 3: Validated Protocols

Protocol A: Standard In Vitro Preparation (Up to 0.5 mg/mL)

Best for: Cell culture (IC50 determination), Enzyme assays.[1]

  • Stock Prep: Dissolve solid PPOH in anhydrous DMSO to 50 mg/mL (approx. 200 mM).

    • Note: Purge DMSO with Argon before use to prevent oxidation.[1]

  • Aliquot: Store in small, single-use aliquots at -20°C.

  • Dilution:

    • Prepare PBS (pH 7.4).[1]

    • While vortexing the PBS, add the DMSO stock to achieve final concentration.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, unless your cells tolerate higher.

Protocol B: High-Concentration Formulation (Up to 5 mg/mL)

Best for: In vivo injection (IP/IV).[1]

  • Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]

  • Compound Addition:

    • Add PPOH solid (or a small volume of concentrated ethanolic stock) to the HP-β-CD solution.[1]

  • Sonication: Sonicate in a water bath at 37°C for 20–30 minutes until clear.

  • pH Adjustment: Check pH. If < 7.0, adjust carefully with 0.1 N NaOH to pH 7.4 to ensure ionization.

  • Filtration: Sterile filter (0.22 µm PVDF) immediately before use.[1]

Part 4: Decision Logic & Workflows

Figure 1: Solubility Decision Tree

Caption: Logic flow for selecting the correct formulation strategy based on required concentration and application.

SolubilityLogic Start Start: Define Requirement CheckConc Required Concentration? Start->CheckConc LowConc < 0.5 mg/mL (In Vitro) CheckConc->LowConc HighConc > 0.5 mg/mL (In Vivo / High Dose) CheckConc->HighConc CheckpH Check Buffer pH LowConc->CheckpH SelectCarrier Select Carrier System HighConc->SelectCarrier StandardProtocol Protocol A: DMSO Stock -> PBS (pH 7.4) CheckpH->StandardProtocol pH > 7.2 Cyclodextrin Protocol B: 20% HP-beta-CD SelectCarrier->Cyclodextrin Preferred SaltForm Alternative: Convert to Na-Salt SelectCarrier->SaltForm If CD unavailable

[1]

Figure 2: Mechanism of Solubilization

Caption: Molecular behavior of PPOH at varying pH levels. Ionization at pH 7.4 is the key driver for aqueous stability.

Mechanism AcidForm PPOH (Protonated) COOH Form (Insoluble in Water) BaseForm PPOH (Ionized) COO- Form (Soluble in Water) AcidForm->BaseForm  Deprotonation   BaseForm->AcidForm  Protonation   pH_Low pH < 4.8 pH_Low->AcidForm pH_High pH > 7.2 pH_High->BaseForm

References

  • Sigma-Aldrich. Product Information: 6-(2-Propargyloxyphenyl)hexanoic acid (PPOH).[1][2][1]

    • Source of solubility data (0.5 mg/mL in PBS) and stability warnings.
  • Cayman Chemical. PPOH Product Insert.

    • Source of CYP450 inhibition data and solvent comp
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

    • Authoritative grounding for Protocol B (Cyclodextrin usage).
  • PubChem. 2-(2-Propynyloxy)benzenehexanoic acid Compound Summary.[1]

    • Source of chemical structure and predicted physicochemical properties.

Sources

Optimizing incubation times for 2-(2-Propynyloxy)-benzenehexanoic acid uptake

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 2-(2-Propynyloxy)-benzenehexanoic acid (commonly referred to as PPOH ), a selective, mechanism-based inhibitor of cytochrome P450 epoxygenases (specifically CYP4A and CYP2C isoforms).

Because PPOH functions as a suicide substrate (mechanism-based inactivator) and contains a terminal alkyne moiety , optimizing incubation time is not merely about cellular entry—it is about balancing the kinetics of enzyme inactivation (


) against metabolic clearance and non-specific toxicity.

Product: 2-(2-Propynyloxy)-benzenehexanoic acid (PPOH) Application: CYP450 Epoxygenase Inhibition / Metabolic Tracing Document ID: TS-PPOH-OPT-024

Part 1: Executive Technical Summary

The Core Challenge: Users often treat PPOH as a reversible competitive inhibitor, adding it simultaneously with the substrate. This is incorrect. PPOH requires a specific pre-incubation period to form a reactive intermediate that covalently binds the CYP heme or apoprotein.

  • Too Short: Insufficient covalent modification; low inhibitory potency.

  • Too Long: Depletion of the inhibitor via alternative metabolic routes, upregulation of compensatory pathways, or cytotoxicity.

The "Uptake" Misconception: While PPOH is lipophilic and enters cells via passive diffusion (often facilitated by fatty acid transporters like FATP due to its structural homology to fatty acids), "uptake" in your assay likely refers to the functional availability of the molecule at the microsomal membrane.

Part 2: Troubleshooting Guide & FAQs

Section A: Efficacy & Kinetics

Q1: I am observing high variability in IC50 values between experiments. What is the cause? Diagnosis: Inconsistent pre-incubation times. Technical Insight: PPOH is a time-dependent inhibitor (TDI). Its apparent potency (


) shifts to a lower value (higher potency) as pre-incubation time increases.
Solution: 
  • Standardize your pre-incubation time. We recommend a 20–30 minute pre-incubation of PPOH with the cells/microsomes before adding the substrate (e.g., Arachidonic Acid).

  • Perform an "IC50 Shift Assay": Measure IC50 at

    
     and 
    
    
    
    min. A significant drop in IC50 at 30 min confirms the mechanism-based inactivation is active.

Q2: My cells show no inhibition of EET formation even after 1 hour of incubation. Diagnosis: High Serum Albumin (BSA/FBS) binding or sequestration. Technical Insight: PPOH is a hydrophobic fatty acid analog. If your media contains high levels of BSA (common in fatty acid uptake assays), the albumin acts as a "sink," reducing the free concentration of PPOH available for cellular uptake. Solution:

  • Perform the pre-incubation step in serum-free media or media with reduced BSA (0.1%).

  • If BSA is required for cell health, increase the PPOH concentration to saturate albumin binding sites (titration required).

Section B: Cellular Uptake & Verification

Q3: How do I verify that PPOH is actually entering the cell and not just sticking to the plastic? Diagnosis: Lack of uptake quantification. Technical Insight: The "propynyloxy" group is a terminal alkyne. This allows you to use Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to tag the molecule post-lysis. Solution:

  • Protocol: Incubate cells with PPOH

    
     Lyse 
    
    
    
    React lysate with Azide-Fluorophore (e.g., Azide-Alexa488)
    
    
    Quantify fluorescence or run SDS-PAGE.
  • Note: This confirms intracellular presence and can visualize if PPOH has covalently bound to specific proteins (the CYP enzymes).

Q4: Can I use PPOH for long-term (24h+) incubations? Diagnosis: Stability and Toxicity risks. Technical Insight: Long-term incubation risks "metabolic switching." Once CYP4A is inhibited, cells may upregulate COX-2 or other lipid mediators to compensate. Furthermore, the reactive intermediate formed by PPOH can cause off-target alkylation if accumulated. Solution:

  • Limit functional assays to 2–4 hours .

  • If long-term inhibition is needed, refresh the media with fresh PPOH every 4–6 hours, as the compound is metabolized.

Part 3: Optimized Experimental Protocols

Protocol A: Determination of Optimal Pre-Incubation Time ( )

Objective: Determine the time required to achieve maximal enzyme inactivation without toxicity.

Materials:

  • Target Cells (e.g., Renal microsomes or Endothelial cells).

  • PPOH Stock (10 mM in Ethanol/DMSO).

  • Substrate: Arachidonic Acid (AA).

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4) + NADPH generating system.

Workflow:

StepActionCritical Parameter
1 Preparation Dilute PPOH to 10 µM (approx.

) in warm assay buffer (max 0.1% vehicle).
2 Staggered Start Prepare 5 reaction vessels. Add PPOH to vessels at

minutes.
3 Incubation Incubate at 37°C. Do not add NADPH yet if using microsomes.
4 Activation At

, add NADPH (if microsomes) and Substrate (AA) to ALL vessels simultaneously.
5 Reaction Allow catalytic reaction to proceed for exactly 10 minutes.
6 Termination Stop reaction (Acetonitrile/Formic acid) and measure 20-HETE or EETs via LC-MS/ELISA.

Data Analysis: Plot % Remaining Activity (Y-axis) vs. Pre-incubation Time (X-axis). The curve will decay exponentially. The time point where the curve plateaus (usually 20-30 min) is your


.
Protocol B: "Click" Verification of Uptake

Objective: Confirm intracellular accumulation using the alkyne handle.

  • Pulse: Incubate cells with 10–50 µM PPOH for

    
     (determined above).
    
  • Wash: Wash 3x with ice-cold PBS + 1% BSA (removes extracellular/membrane-bound PPOH).

  • Fix/Lyse: Fix cells (MeOH) or lyse (RIPA buffer).

  • Click Reaction: Add Click Cocktail:

    • 100 µM Azide-Fluorophore (e.g., Azide-488).

    • 1 mM CuSO4.

    • 1 mM TCEP (Reducing agent).

    • 100 µM TBTA (Ligand).[1]

  • Readout: Measure Fluorescence or Image. Signal = Intracellular PPOH.

Part 4: Logic Visualization (Workflow)

The following diagram illustrates the decision logic for optimizing PPOH incubation, distinguishing between functional inhibition assays and uptake tracing.

PPOH_Optimization Start START: Define Experimental Goal Goal_Inhibit Goal: Inhibit CYP450 (Functional Assay) Start->Goal_Inhibit Goal_Trace Goal: Trace Uptake (Click Chemistry) Start->Goal_Trace Step_PreInc Step 1: Time-Dependent Inactivation (TDI) Assay Goal_Inhibit->Step_PreInc Step_Wash Critical Step: BSA Wash (Remove extracellular PPOH) Goal_Trace->Step_Wash Decision_IC50 Does IC50 decrease with time? Step_PreInc->Decision_IC50 Action_Rev Mechanism is Reversible. Check Substrate Competition. Decision_IC50->Action_Rev No Action_Irr Mechanism is Irreversible (Suicide Inhibition). Decision_IC50->Action_Irr Yes Opt_Time Set Pre-Incubation: 20-30 mins Action_Irr->Opt_Time Success Success: Validated Uptake Opt_Time->Success Combine for Mechanism Study Step_Click Step 2: CuAAC Reaction (Azide-Fluorophore) Step_Wash->Step_Click Result_Signal Fluorescence Signal? Step_Click->Result_Signal Prob_Perm Problem: Low Permeability. Check FATP expression. Result_Signal->Prob_Perm Low/None Result_Signal->Success High

Caption: Workflow for differentiating between functional inhibition optimization (Left Branch) and physical uptake validation via Click Chemistry (Right Branch).

Part 5: References

  • Wang, M. H., et al. (1998). "Inhibition of cytochrome P450 4A fatty acid omega-hydroxylase by 2-(2-propynyloxy)-benzenehexanoic acid (PPOH)." Journal of Pharmacology and Experimental Therapeutics. Validates PPOH as a mechanism-based inactivator.

  • Thiele, C., et al. (2012). "Click chemistry targets lipid metabolism."[2] Nature Chemical Biology. Establishes the protocol for using alkyne-fatty acids in uptake assays.

  • Imig, J. D. (2000). "Epicosanoids and renal vascular function." American Journal of Physiology-Renal Physiology. Details the physiological application of PPOH in renal tissues.

  • ChemicalBook. (2025). "2-(2-Propynyloxy)-benzenehexanoic acid Product Properties."

Sources

Preventing precipitation of 2-(2-Propynyloxy)-benzenehexanoic acid during click reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Propynyloxy)-benzenehexanoic acid presents a classic "amphiphilic challenge" in aqueous conjugation. While the carboxylic acid tail provides pH-dependent solubility, the hydrophobic core (benzene ring + hexyl chain) and the propargyl ether moiety create a high risk of aggregation.

Precipitation during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) usually stems from three distinct failure modes:

  • Solvent Shock: Rapid collapse of the hydrophobic core upon dilution in aqueous buffer.

  • Copper-Carboxylate Crosslinking: Free Copper(II) ions bridging carboxylic acid groups, forming insoluble salts.

  • Acetylide Aggregation: Formation of insoluble Copper(I)-acetylide species due to insufficient ligand stabilization.

This guide provides a self-validating protocol to eliminate these risks.

Module 1: The "Golden Path" Protocol

Use this standardized workflow to minimize precipitation risks. This protocol prioritizes the stability of the copper catalyst and the solubility of the hydrophobic substrate.

Reagent Preparation Table
ComponentStock Conc.SolventStorageNotes
Alkyne Substrate 10–50 mMDMSO-20°CDo not dissolve in water.
Azide Partner 10–50 mMDMSO or Water-20°CDepends on azide solubility.
CuSO₄ 20 mMWaterRTSource of Copper.
THPTA Ligand 100 mMWater4°CCritical: Water-soluble ligand.
Sodium Ascorbate 100 mMWaterFreshPrepare fresh daily. Reducing agent.
Buffer 100 mMWaterRTHEPES or Phosphate (pH 7.5).
Step-by-Step Workflow

1. The "Pre-Complexation" Step (CRITICAL)

  • Why: Adding free CuSO₄ directly to the reaction can cause immediate precipitation with the carboxylic acid of your substrate or formation of insoluble copper oxides.

  • Action: In a separate tube, mix the THPTA Ligand and CuSO₄ in a 5:1 molar ratio .

    • Example: Mix 10 µL of CuSO₄ (20 mM) with 10 µL of THPTA (100 mM). Incubate for 5 minutes. The solution should remain clear blue.

2. The Substrate Solubilization

  • Why: Your alkyne is hydrophobic.[1] It requires an organic co-solvent "cushion" to prevent crashing out when hitting the water.

  • Action: Prepare your reaction buffer (e.g., PBS or HEPES). Add DMSO to the buffer first to reach a final concentration of 20–50% (v/v), depending on your substrate concentration.

    • Rule of Thumb: If substrate conc. is >1 mM, use 50% DMSO. If <100 µM, 20% DMSO is usually sufficient.

3. The Reaction Assembly

  • Order of Addition:

    • Solvent/Buffer mix (with DMSO).[2]

    • Alkyne Substrate (from DMSO stock).

    • Azide Partner.[3]

    • Cu-THPTA Complex (from Step 1).

    • Sodium Ascorbate (Start the reaction).

4. Incubation

  • Incubate for 30–60 minutes at Room Temperature. Keep protected from light.[3]

Module 2: Visualizing the Logic

The following diagram illustrates the critical decision points and chemical pathways involved in preventing precipitation.

CuAAC_Optimization Start Start: 2-(2-Propynyloxy)-benzenehexanoic acid SolventCheck Check Solvent System Start->SolventCheck PreComplex Pre-Complex Cu + Ligand (5:1 Ratio) SolventCheck->PreComplex Use DMSO/tBuOH > 20% AddReagents Add Reagents in Order: 1. Buffer/DMSO 2. Alkyne 3. Azide 4. Cu-Complex PreComplex->AddReagents AddAscorbate Add Sodium Ascorbate (Initiate Reaction) AddReagents->AddAscorbate Outcome Reaction Outcome? AddAscorbate->Outcome Success Clear Solution: Successful Click Outcome->Success Stable CloudyWhite White Precipitate: Hydrophobic Collapse Outcome->CloudyWhite Low Organic Solvent CloudyGreen Green/Blue Precipitate: Copper-Carboxylate Salt Outcome->CloudyGreen No Ligand / Excess Cu CloudyYellow Yellow Precipitate: Cu(I)-Acetylide Aggregate Outcome->CloudyYellow Low Ligand Ratio

Caption: Workflow logic for diagnosing and preventing precipitation types based on visual cues.

Module 3: Troubleshooting Guide (FAQs)

Q1: The solution turns cloudy white immediately after adding the Alkyne.

Diagnosis: Hydrophobic Collapse (Solvent Shock). The Science: 2-(2-Propynyloxy)-benzenehexanoic acid has a simplified LogP > 3 (highly lipophilic). When a concentrated DMSO stock hits a purely aqueous buffer, the local solubility limit is exceeded instantly. The Fix:

  • Increase Co-solvent: Increase DMSO concentration to 50%. Alternatively, use a mixture of DMSO and t-Butanol (tBuOH) . tBuOH is an excellent co-solvent for CuAAC as it stabilizes the triazole product and scavenges radicals.

  • Dilute the Stock: Lower the concentration of your alkyne stock. Adding 1 µL of 100 mM stock is riskier than adding 10 µL of 10 mM stock.

Q2: A green/blue precipitate forms after adding Copper.

Diagnosis: Copper(II) Carboxylate Formation. The Science: The carboxylic acid on your molecule is deprotonated at neutral pH (COO⁻). Without a protecting ligand, free Cu²⁺ ions bind to two carboxylate anions, forming insoluble Copper(II) salts (similar to soap scum). The Fix:

  • Use THPTA: Never use free CuSO₄. Always pre-complex with THPTA (or BTTAA) as described in the protocol. The ligand wraps the copper, preventing it from interacting with the carboxylic acid tail of your substrate [1].

Q3: The reaction turns yellow/orange and cloudy over time.

Diagnosis: Copper(I) Acetylide Aggregation. The Science: In the absence of sufficient ligand, Cu(I) forms a polymeric species with terminal alkynes (Cu-Acetylides). These are insoluble and unreactive towards the azide. The Fix:

  • Increase Ligand Ratio: Ensure the Ligand:Copper ratio is at least 5:1 .

  • Degas Solvents: Oxygen promotes the oxidation of Cu(I) back to Cu(II) or the formation of reactive oxygen species that degrade the reaction. Bubbling nitrogen through your buffer for 5 minutes can help.

Q4: My molecule has a carboxylic acid. Does pH matter?

Diagnosis: Protonation State Solubility. The Science: The pKa of the hexanoic acid derivative is approximately 4.8.

  • pH < 4.5: The molecule is protonated (neutral) and highly insoluble.

  • pH > 7.0: The molecule is ionized (anionic) and has improved solubility. The Fix:

  • Ensure your buffer (PBS/HEPES) maintains a pH between 7.0 and 8.0 . Avoid acidic buffers like MES or unbuffered water.

Module 4: Advanced Optimization (Ligand Selection)

If the standard protocol fails, the choice of ligand is the single most powerful variable you can change.

LigandSolubilityRecommended ForDrawback
THPTA High (Water)Best Starting Point. Biological samples, proteins, aqueous buffers.Slower kinetics than BTTAA.
TBTA Low (DMSO only)Organic synthesis, high DMSO % reactions.Precipitates in water. Toxic to cells.
BTTAA High (Water)Low-concentration substrates (<1 µM).More expensive.

Recommendation: For 2-(2-Propynyloxy)-benzenehexanoic acid, THPTA is superior to TBTA because it prevents the ligand itself from precipitating and adding to the "cloudiness" confusion [2].

References

  • BroadPharm. Protocol for Azide-Alkyne Click Chemistry. (Demonstrates the necessity of pre-complexing CuSO4 with THPTA to prevent oxidation and precipitation).

  • Jena Bioscience. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). (Provides comparative solubility data and 5:1 ligand ratios for stabilizing hydrophobic substrates).

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[2][3][4][5] Nature Chemical Biology. (Foundational text on bioorthogonal chemistry and ligand design).

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Establishes THPTA as the standard for aqueous click chemistry).[4]

Sources

Technical Support Center: Purification of 2-(2-Propynyloxy)-benzenehexanoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the HPLC purification of 2-(2-Propynyloxy)-benzenehexanoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your purification experiments.

Understanding the Molecule: 2-(2-Propynyloxy)-benzenehexanoic Acid

2-(2-Propynyloxy)-benzenehexanoic acid is a molecule with several key chemical features that dictate the HPLC purification strategy: a benzene ring, a hexanoic acid chain, and a propargyl ether group. The presence of the carboxylic acid group makes the molecule's ionization state dependent on the pH of the mobile phase.[1] The aromatic ring and the hexanoic acid chain contribute to its hydrophobicity, making it well-suited for reversed-phase HPLC.[2][3]

Recommended Purification Protocol

This section provides a detailed, step-by-step methodology for the purification of 2-(2-Propynyloxy)-benzenehexanoic acid using reversed-phase HPLC.

Experimental Workflow

Purification Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration SystemEquilibration->Injection GradientElution Gradient Elution Injection->GradientElution FractionCollection Fraction Collection GradientElution->FractionCollection PurityAnalysis Purity Analysis FractionCollection->PurityAnalysis SolventEvaporation Solvent Evaporation PurityAnalysis->SolventEvaporation FinalProduct Pure Compound SolventEvaporation->FinalProduct

Caption: A typical workflow for the HPLC purification of 2-(2-Propynyloxy)-benzenehexanoic acid.

Step-by-Step Method
  • Sample Preparation:

    • Dissolve the crude 2-(2-Propynyloxy)-benzenehexanoic acid in a minimal amount of a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[4]

  • HPLC System and Column:

    • Column: A C18 reversed-phase column is recommended as a starting point due to the hydrophobic nature of the molecule.[3][5]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. The TFA acts as an ion-pairing agent and helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks.[3][5]

    • Mobile Phase B: 0.1% TFA in acetonitrile. Acetonitrile is a common organic modifier used in reversed-phase HPLC for eluting hydrophobic compounds.[6]

    • Detector: A UV detector set at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

  • Running the Purification:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A and 5% B) until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run a linear gradient to elute the compound. A typical gradient might start at 5% B and increase to 95% B over 20-30 minutes.[7]

    • Monitor the chromatogram and collect the fractions corresponding to the main peak.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization.

Recommended Gradient Conditions
Time (minutes)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)
0955
25595
30595
31955
35955

Troubleshooting Guide

This section addresses common issues that may arise during the HPLC purification of 2-(2-Propynyloxy)-benzenehexanoic acid.

Peak Shape Problems
Why is my peak tailing?

Peak tailing is a common issue when purifying acidic compounds and can be caused by several factors.[8][9][10]

  • Secondary Interactions: The carboxylic acid group can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[8][10]

    • Solution: Ensure the mobile phase contains an acidic modifier like TFA or formic acid to suppress the ionization of both the analyte and the silanol groups.[5][9] Adjusting the pH of the mobile phase to be at least 2 units below the pKa of the carboxylic acid can also help.[8]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[4]

  • Column Void: A void at the head of the column can cause peak tailing.[8]

    • Solution: If a void is suspected, the column may need to be replaced.[8] Using a guard column can help protect the analytical column.[4]

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckModifier Is an acidic modifier (e.g., 0.1% TFA) in the mobile phase? Start->CheckModifier AddModifier Add 0.1% TFA or formic acid to the mobile phase. CheckModifier->AddModifier No CheckOverload Is the sample concentration or injection volume too high? CheckModifier->CheckOverload Yes AddModifier->CheckOverload ReduceLoad Reduce sample concentration or injection volume. CheckOverload->ReduceLoad Yes CheckColumn Is the column old or showing signs of degradation? CheckOverload->CheckColumn No ReduceLoad->CheckColumn ReplaceColumn Replace the column. CheckColumn->ReplaceColumn Yes InjectNeutral Inject a neutral compound. Does it also tail? CheckColumn->InjectNeutral No PhysicalProblem Indicates a physical problem (e.g., void, tubing issue). Inspect system and column. InjectNeutral->PhysicalProblem Yes ChemicalProblem Indicates a chemical interaction. Optimize mobile phase pH or try a different column. InjectNeutral->ChemicalProblem No

Caption: A decision tree for troubleshooting peak tailing.

Why is my peak fronting?

Peak fronting is less common than tailing but can occur under certain conditions.

  • Sample Overload: Similar to tailing, injecting too much sample can cause fronting.[4]

    • Solution: Decrease the amount of sample injected.[4]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak fronting.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[4]

Resolution and Retention Time Issues
How can I improve the resolution between my target compound and impurities?

Poor resolution can be addressed by optimizing the mobile phase and gradient.

  • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks.[7]

    • Solution: Increase the gradient time to decrease the rate of change in the mobile phase composition.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.[11]

  • Adjust the pH: Modifying the pH of the mobile phase can change the retention times of ionizable compounds, potentially improving resolution.[12]

My retention time is shifting between runs. What could be the cause?

Retention time instability can be due to several factors.

  • Inadequate Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the column equilibration time between runs.

  • Mobile Phase Composition Changes: Evaporation of the organic solvent from the mobile phase can alter its composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Pump Issues: Inconsistent flow from the HPLC pump can lead to retention time shifts.

    • Solution: Check the pump for leaks and ensure it is properly primed.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to use for this purification?

A reversed-phase C18 column is the most common and a good starting point for purifying a hydrophobic molecule like 2-(2-Propynyloxy)-benzenehexanoic acid.[3][5] If further optimization is needed, a phenyl-hexyl column could provide alternative selectivity due to the aromatic nature of the compound.

Q2: Why is it important to add an acid like TFA to the mobile phase?

The carboxylic acid group of the target molecule will be ionized at neutral pH. This can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing).[10] Adding a small amount of a strong acid like trifluoroacetic acid (TFA) suppresses this ionization, leading to more symmetrical peaks and better resolution.[3][5]

Q3: Can I use a different organic solvent instead of acetonitrile?

Yes, methanol is another common organic solvent used in reversed-phase HPLC.[6] Acetonitrile and methanol have different selectivities, so one may provide a better separation than the other depending on the specific impurities present.[11]

Q4: My compound is a racemate. How can I separate the enantiomers?

To separate enantiomers, you will need to use a chiral stationary phase (CSP) or a chiral mobile phase additive.[13][14] Polysaccharide-based chiral columns are often effective for separating chiral carboxylic acids.[15][16] The mobile phase for chiral separations often consists of a non-polar solvent like hexane mixed with an alcohol like isopropanol.[17]

Q5: How do I scale up my purification from analytical to preparative scale?

Scaling up involves increasing the column diameter and particle size while maintaining the same linear velocity of the mobile phase. The sample load can be increased proportionally to the increase in the column's cross-sectional area. The gradient method will also need to be adjusted to account for the larger column volume.

References

  • ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • (1986, March). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Journal of Chromatographic Science, 24. Retrieved from [Link]

  • (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Prop-2-yn-1-yloxy)benzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • ResearchGate. (2025, August 7). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • ResearchGate. (2025, August 6). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]

  • PubMed. (1998, October 9). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

Sources

Enhancing cell permeability of 2-(2-Propynyloxy)-benzenehexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Propynyloxy)-benzenehexanoic acid (PPOH)

Executive Summary

2-(2-Propynyloxy)-benzenehexanoic acid (commonly referred to as PPOH ) is a selective, mechanism-based inhibitor of Cytochrome P450 arachidonic acid epoxygenases (specifically CYP4A and CYP2C isoforms). While highly potent in cell-free microsomal assays, researchers often encounter variable efficacy in live-cell models.

The Core Challenge: PPOH possesses a terminal carboxylic acid group with a pKa of approximately 4.8. At physiological pH (7.4), >99% of the compound exists as the deprotonated carboxylate anion (


). This ionization creates a significant electrostatic barrier to passive diffusion across the lipophilic plasma membrane, necessitating specific optimization strategies for intracellular delivery.

This guide provides technical troubleshooting, formulation strategies, and validation protocols to overcome these permeability barriers.

Part 1: Troubleshooting & FAQs
Category A: Biological Efficacy & Uptake

Q1: I observe strong inhibition in microsomes but no effect in my live endothelial cell culture. Is the compound degrading? A: It is likely not degradation, but membrane impermeability . In microsomes, the membrane barrier is disrupted, allowing direct enzyme access. In live cells, the anionic charge of PPOH prevents entry.

  • Technical Fix: Switch to a Prodrug Strategy . Esterify the carboxylic acid to form PPOH-Methyl Ester or PPOH-Acetoxymethyl (AM) Ester . These non-polar derivatives cross the membrane via passive diffusion. Once inside, ubiquitous intracellular esterases hydrolyze the ester, trapping the active PPOH acid within the cytosol/ER.

Q2: Can I just increase the concentration of PPOH to force it in? A: We advise against this. Increasing PPOH concentration (>50 µM) often leads to off-target effects and cytotoxicity. High concentrations of propargyl ethers can non-specifically alkylate other proteins.

  • Recommendation: Maintain concentration <20 µM but improve the delivery vehicle (see Category B).

Category B: Formulation & Solubility

Q3: PPOH precipitates when I dilute my DMSO stock into culture media. How do I fix this? A: PPOH is lipophilic (LogP ~4.4) and poorly soluble in aqueous buffers. Rapid dilution causes "crashing out."

  • Protocol: Use BSA-Complexing . Since PPOH mimics arachidonic acid, it binds naturally to albumin.

    • Dissolve PPOH in DMSO to 1000x stock.

    • Prepare a 10% Fatty-Acid Free BSA solution in PBS.

    • Slowly add DMSO stock to the BSA solution while vortexing (1:1 molar ratio of PPOH:BSA is ideal).

    • Incubate at 37°C for 15 minutes to allow binding.

    • Add this complex to your cell media. The BSA acts as a "Trojan horse," delivering PPOH to the cell surface receptors or facilitating uptake.

Q4: Does the alkyne group affect permeability? A: The propargyl ether (alkyne) is relatively neutral and stable. It does not hinder permeability but serves as a critical bio-orthogonal handle . You can exploit this for "Click Chemistry" to verify if the drug actually entered the cell (see Part 3).

Part 2: Experimental Protocols
Protocol 1: Synthesis & Application of PPOH-Methyl Ester (Prodrug)

Use this if passive diffusion is your primary bottleneck.

Reagents:

  • PPOH (Free Acid)

  • (Trimethylsilyl)diazomethane (TMS-DAM) - Safer alternative to Diazomethane

  • Methanol / Benzene (or Hexane)

Workflow:

  • Dissolution: Dissolve 10 mg PPOH in 1 mL Methanol:Benzene (1:4).

  • Reaction: Add 2.0 equivalents of TMS-DAM (2M in hexanes) dropwise.

  • Monitoring: Stir at Room Temp for 30 mins. Solution should turn slight yellow.

  • Quenching: Add drops of Acetic Acid until colorless (destroys excess TMS-DAM).

  • Evaporation: Dry under Nitrogen stream.

  • Application: Re-suspend the resulting oil (PPOH-Me) in DMSO. Treat cells.[1]

    • Note: Allow 30-60 mins incubation for intracellular esterases to regenerate the active acid.

Protocol 2: "Click" Validation of Intracellular Uptake

How to prove PPOH entered the cell.

Principle: The terminal alkyne of PPOH reacts with an Azide-Fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

StepActionCritical Parameter
1. Pulse Incubate cells with PPOH (10-20 µM)1–4 Hours at 37°C
2. Wash PBS Wash x3 + 1% BSABSA removes surface-bound PPOH
3. Fix 4% Paraformaldehyde15 mins RT
4. Permeabilize 0.1% Triton X-10010 mins (Required for Click reagents)
5. Click Rxn Add Cocktail: Azide-AlexaFluor488 (10µM), CuSO4 (1mM), TCEP (1mM), TBTA (100µM)1 Hour in dark, RT
6. Image Fluorescence MicroscopySignal = Intracellular PPOH-Protein Adducts
Part 3: Visualization & Logic
Mechanistic Pathway: Overcoming the Membrane Barrier

The following diagram illustrates the two primary methods (Prodrug vs. Carrier) to bypass the charge barrier.

PPOH_Entry cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytosol/ER PPOH_Acid PPOH (Free Acid) [Charged R-COO-] Barrier Lipid Bilayer (Impermeable to Anions) PPOH_Acid->Barrier Repelled PPOH_Ester PPOH-Methyl Ester [Neutral Prodrug] PPOH_Ester->Barrier Passive Diffusion BSA_Complex BSA-PPOH Complex [Protein Carrier] BSA_Complex->Barrier Transport/Endocytosis Esterase Carboxylesterases Barrier->Esterase Enters Cell Active_PPOH Active PPOH (Accumulated) Barrier->Active_PPOH Release Esterase->Active_PPOH Hydrolysis CYP_Target CYP450 Target (Inhibition) Active_PPOH->CYP_Target Covalent Binding (Suicide Inhibition)

Figure 1: Strategic pathways for PPOH delivery. Direct application of the free acid is often ineffective due to charge repulsion. Esterification (Green path) or BSA-complexing (Blue path) ensures cytosolic delivery.

Experimental Workflow: Activity-Based Profiling

ABPP_Workflow Step1 1. Live Cell Treatment (PPOH-Ester or BSA-PPOH) Step2 2. Metabolic Activation (CYP450 binds PPOH alkyne) Step1->Step2 Incubation (1-4h) Step3 3. Lysis & Click Chemistry (Add Azide-Biotin/Fluor) Step2->Step3 Fixation/Lysis Step4 4. Readout Analysis Step3->Step4 SDS-PAGE or Imaging

Figure 2: Workflow for utilizing the alkyne handle of PPOH for target verification.

References
  • National Center for Biotechnology Information. (2017). Chemically-activatable alkyne-tagged probe for imaging microdomains. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2007). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. Proc Natl Acad Sci U S A. Retrieved from [Link]

  • Yang, J., et al. (2012). On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid. Journal of Lipid Research. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 2-(2-Propynyloxy)-benzenehexanoic Acid (PPOH) vs. Alkyne Lipid Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Propynyloxy)-benzenehexanoic acid (PPOH) is a specialized aryl-alkyne probe designed for the selective inhibition and mechanistic profiling of Cytochrome P450 (CYP) epoxygenases . Unlike broad-spectrum metabolic probes (e.g., 17-ODYA) that map global lipid modifications, PPOH functions primarily as a mechanism-based "suicide" inhibitor targeting the arachidonic acid (AA) metabolic pathway.

This guide compares PPOH with its sulfonyl derivative (MS-PPOH) and aliphatic alkyne probes (17-ODYA, aAA), providing researchers with the decision framework to select the correct tool for studying lipid signaling, specifically the epoxyeicosatrienoic acid (EET) cascade.

Part 1: Technical Profile of PPOH

Chemical Identity & Mechanism
  • Common Name: PPOH[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: 2-(2-Propynyloxy)-benzenehexanoic acid[2]

  • Core Structure: A phenyl ring bridged to a hexanoic acid tail (mimicking the carboxyl end of arachidonic acid) and an ortho-propargyloxy group (the alkyne "warhead").

  • Primary Target: CYP450 Epoxygenases (CYP2C and CYP2J subfamilies).

  • Mechanism of Action: PPOH acts as a mechanism-based irreversible inhibitor .[6] The CYP enzyme attempts to oxidize the terminal alkyne moiety. Instead of a stable metabolite, this reaction generates a reactive intermediate (likely a ketene or heme adduct) that covalently modifies the enzyme's active site, permanently disabling it.

The "Click" Functionality

While primarily an inhibitor, the terminal alkyne group allows PPOH to function as an Activity-Based Protein Profiling (ABPP) probe.

  • Pre-Reaction: The alkyne is the reactive warhead for the enzyme.

  • Post-Reaction: If the covalent attachment occurs via the protein backbone while retaining the alkyne (or if used in competitive profiling), it can be coupled to azide-functionalized reporters (fluorophores/biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Caveat: In direct suicide inhibition, the alkyne bond is often consumed or chemically altered. Therefore, PPOH is frequently used in competitive ABPP assays—where PPOH is used to block the labeling of a broad-spectrum probe (like 17-ODYA), confirming the specific identity of CYP targets.

Part 2: Comparative Analysis

PPOH vs. The Alternatives

The following table contrasts PPOH with its stabilized congener (MS-PPOH) and general fatty acid probes.

FeaturePPOH MS-PPOH 17-ODYA Alkynyl-AA (aAA)
Class Aryl-Alkyne InhibitorSulfonamide-Alkyne InhibitorAliphatic Alkyne Fatty AcidPolyunsaturated Alkyne
Primary Use Blocking EET production; CYP profilingIn vivo CYP inhibition; High stabilityGlobal palmitoylation profiling; P450 labelingTracking AA metabolism (COX/LOX pathways)
Selectivity High for CYP epoxygenases (CYP2C9, CYP4A)Higher selectivity for CYP2C8/2C9; Metabolically stableLow (Labels many P450s + Palmitoylated proteins)Moderate (Substrate for multiple enzymes)
Mechanism Irreversible Suicide InhibitionIrreversible Suicide InhibitionMetabolic Incorporation + Suicide InhibitionMetabolic Substrate (Tracer)
Solubility Moderate (DMSO/Ethanol)Improved (due to sulfonamide)Low (Requires BSA conjugation)Low (Sensitive to oxidation)
Key Limitation Rapid metabolic clearance in vivoSlower onset but longer durationLacks enzyme specificityComplex metabolite mixture
Deep Dive: PPOH vs. 17-ODYA
  • The Specificity Gap: 17-ODYA is a "shotgun" probe. It mimics stearic/palmitic acid and will label hundreds of palmitoylated proteins (e.g., Ras, Src) and various P450s (omega-hydroxylases). PPOH is a "sniper" probe. It structurally mimics arachidonic acid but is engineered to specifically fit the catalytic pocket of epoxygenases.

  • Experimental Implication: Do not use PPOH for general lipidomic profiling. Use it to dissect the physiological role of EETs (vasodilation, anti-inflammation) by selectively deleting CYP activity.

Part 3: Experimental Protocols

Competitive ABPP Workflow (Target Validation)

This protocol uses PPOH to validate CYP targets labeled by a broad probe (e.g., 17-ODYA).

Materials:

  • Cell Lysate (e.g., HepG2 or endothelial cells)

  • Probe A: 17-ODYA (20 µM)

  • Competitor: PPOH (100 µM)

  • Click Reagents: Azide-Rhodamine, CuSO4, TCEP, TBTA ligand.

Step-by-Step Protocol:

  • Lysate Preparation: Adjust protein concentration to 1-2 mg/mL in PBS.

  • Competition Step: Divide lysate into two aliquots.

    • Sample 1 (Control): Add DMSO vehicle.[4]

    • Sample 2 (Block): Add 100 µM PPOH .

    • Incubation: 30 minutes at 37°C. (Allows PPOH to covalently bind and block specific CYPs).

  • Labeling Step: Add 20 µM 17-ODYA to both samples. Incubate for 1 hour at 37°C.

  • Click Chemistry (CuAAC):

    • Add Click Master Mix to both samples:

      • 100 µM Azide-Rhodamine

      • 1 mM TCEP

      • 100 µM TBTA

      • 1 mM CuSO4

    • Vortex and incubate for 1 hour at room temperature (protect from light).

  • Visualization:

    • Precipitate proteins (Methanol/Chloroform) to remove excess probe.

    • Resuspend in SDS-PAGE loading buffer.

    • Run SDS-PAGE and scan for fluorescence.

    • Result: Bands that disappear in Sample 2 (blocked by PPOH) are the specific CYP epoxygenase targets.

Direct Inhibition Assay (Microsomal)

Objective: Determine IC50 of PPOH for arachidonic acid metabolism.

  • Incubation: Incubate microsomes (0.5 mg protein) with NADPH (1 mM) and varying concentrations of PPOH (0.1 - 50 µM) for 15 min at 37°C.

  • Substrate Addition: Add [14C]-Arachidonic Acid (50 µM). Incubate for 20 min.

  • Extraction: Stop reaction with acidified ethyl acetate. Extract lipids.

  • Analysis: Resolve metabolites via HPLC (Reverse phase). Measure reduction in EET peaks relative to control.

Part 4: Visualization of Mechanism

The following diagram illustrates the competitive ABPP workflow and the mechanistic divergence between PPOH and metabolic probes.

G cluster_0 Probe Selection cluster_1 Target Interaction cluster_2 Outcome PPOH PPOH (Specific Inhibitor) CYP CYP Epoxygenase (Active Site) PPOH->CYP High Affinity Binding ODYA 17-ODYA (Broad Probe) ODYA->CYP Metabolic Labeling Other Other Lipid Proteins (Non-Target) ODYA->Other Global Acylation Blocked Enzyme Inactivated (Covalent Adduct) CYP->Blocked Suicide Inhibition (PPOH Blocks Site) Labeled Fluorescently Tagged (Post-Click) Other->Labeled CuAAC Reaction Blocked->ODYA Prevents Binding

Caption: Figure 1: Competitive Profiling Logic. PPOH selectively blocks the CYP active site (Red path), preventing the broad-spectrum probe 17-ODYA from labeling it. This "loss of signal" confirms the target identity.

References

  • Imig, J. D., et al. (1999).[6] "Contribution of cytochrome P450 epoxygenase and hydroxylase pathways to afferent arteriolar autoregulatory responsiveness."[6] British Journal of Pharmacology.[6] Link

  • Wang, M. H., et al. (1998).[8] "Cytochrome P450-derived arachidonic acid metabolism in the rat kidney: Characterization of selective inhibitors." Journal of Pharmacology and Experimental Therapeutics. Link

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

  • MedChemExpress. "PPOH Product Information & Protocols." MCE Product Database. Link

  • Niphakis, M. J., et al. (2014). "A global map of lipid-binding proteins and their ligandability in cells." Cell. Link

Sources

Safety Operating Guide

Safe Disposal of 2-(2-Propynyloxy)-benzenehexanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the dynamic environment of research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(2-Propynyloxy)-benzenehexanoic acid. By understanding the chemical nature of this compound and adhering to the principles outlined below, researchers can mitigate risks, ensure personnel safety, and maintain environmental stewardship. This document is designed to be a practical resource, translating complex regulatory requirements into actionable laboratory protocols.

The procedural recommendations herein are grounded in established safety protocols from leading authorities such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), as well as best practices detailed in resources like Prudent Practices in the Laboratory by the National Research Council.[1][2][3][4][5][6]

Hazard Assessment and Identification

A thorough understanding of the hazards associated with 2-(2-Propynyloxy)-benzenehexanoic acid is the critical first step in its safe management. This compound possesses three key functional groups that dictate its hazard profile: a terminal alkyne, a phenyl ether, and a carboxylic acid.

  • Terminal Alkyne (Propynyl Group): The most significant hazard arises from the terminal alkyne. The acidic proton on the sp-hybridized carbon can be deprotonated, especially in the presence of certain metals (like copper, silver, or mercury salts) or strong bases, to form highly reactive and potentially explosive acetylide anions.[7]

  • Carboxylic Acid: This group imparts acidic properties to the molecule. While generally considered weak acids, carboxylic acids can be corrosive and react exothermically with bases.[8]

  • Phenyl Ether: Phenyl ethers are generally stable but can be combustible.[9][10]

A Safety Data Sheet (SDS) for 2-(2-Propynyloxy)-benzenehexanoic acid or a structurally similar compound should be consulted for specific hazard information.[11] Although a specific, comprehensive SDS for this exact compound is not widely available, hazard assessment can be inferred from analogous structures.

Summary of Potential Hazards
Hazard ClassPotential RiskRationale
Reactivity Formation of explosive metal acetylides.Presence of a terminal alkyne group.[7]
Corrosivity May cause irritation or damage to skin and eyes.Presence of a carboxylic acid group.[8]
Flammability Combustible under certain conditions.Organic nature of the molecule, including the phenyl ether component.[9][10]
Toxicity Potential for irritation upon inhalation or skin contact.General properties of aromatic carboxylic acids and ethers.

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to stringent safety protocols is mandatory when handling this compound for disposal. The OSHA Laboratory Standard (29 CFR 1910.1450) requires employers to ensure the protection of laboratory personnel from chemical hazards.[4][6][12]

  • Engineering Controls: All handling and preparation for disposal of 2-(2-Propynyloxy)-benzenehexanoic acid and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required.[7][13]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.

    • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[7]

Waste Segregation and Collection Protocol

Proper segregation is fundamental to safe and compliant chemical waste management.[14] Incompatible wastes must never be mixed.[15]

Step-by-Step Waste Collection Procedure
  • Container Selection:

    • Use a designated hazardous waste container that is compatible with the chemical constituents. A high-density polyethylene (HDPE) container is generally suitable for organic acids and solvents.[16][17]

    • The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[14][16]

  • Waste Identification:

    • This compound should be classified as hazardous chemical waste . Depending on local regulations and the specific waste stream, it may fall under categories for reactive, corrosive, or toxic waste.[18]

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste".[16]

    • The label must clearly identify all contents by their full chemical names (no formulas or abbreviations) and their approximate percentages.[16][18]

    • Include the date of waste accumulation.

  • Accumulation:

    • Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[16][18]

    • Keep the waste container closed at all times except when adding waste.[16][18] Do not leave a funnel in the container.[16]

    • Segregate the container from incompatible materials, particularly strong bases and heavy metal salts.[7][16]

Disposal Workflow Diagram

G cluster_lab In-Laboratory Procedure cluster_ehs Institutional Disposal start Generation of 2-(2-Propynyloxy)-benzenehexanoic acid waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood container Select Compatible Hazardous Waste Container fume_hood->container labeling Label Container: 'Hazardous Waste' & List All Contents container->labeling collection Collect Waste in Container (Keep Closed) labeling->collection storage Store in Designated Satellite Accumulation Area collection->storage request Request Waste Pickup from Environmental Health & Safety (EHS) storage->request Container is 90% full pickup EHS Collects Waste from Laboratory request->pickup end Final Disposal at a Licensed Hazardous Waste Facility pickup->end

Caption: Workflow for the safe disposal of 2-(2-Propynyloxy)-benzenehexanoic acid.

Disposal Pathways

There are two primary pathways for the disposal of this chemical, depending on its form.[7]

Pathway 1: Unused or Expired Pure Chemical
  • Do not attempt to open or treat the original container of the pure chemical.

  • Ensure the container is securely sealed and the original label is intact and legible.

  • Place the container in secondary containment.

  • Label it clearly as "Hazardous Waste" for disposal.

  • Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[7]

Pathway 2: Reaction Mixtures and Contaminated Materials
  • Quenching is NOT Recommended: Due to the potential for hazardous reactions, in-lab quenching or neutralization of the terminal alkyne is not recommended without a specific, validated, and risk-assessed protocol. The primary disposal method should be collection and removal by a professional waste management service.

  • Collection: Carefully transfer reaction residues and contaminated solvents into the designated hazardous waste container as described in Section 3.0.

  • Solid Waste: Contaminated solid materials (e.g., silica gel, filter paper, gloves) should be collected in a separate, clearly labeled solid hazardous waste container. Do not mix with liquid waste.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Absorb the spilled material with an inert absorbent such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbent material and spill residue using non-sparking tools and place it in a sealed, labeled hazardous waste container.[13][19]

    • Ventilate the area and decontaminate the spill surface.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Exposure Response:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Final Disposal and Regulatory Compliance

The final step is the transfer of the collected waste to your institution's EHS department for ultimate disposal.[16] EHS professionals are trained to manage the consolidation, storage, and transport of hazardous materials to a licensed Treatment, Storage, and Disposal Facility (TSDF), in compliance with EPA and Department of Transportation (DOT) regulations.[14][17][18]

By following these procedures, you contribute to a safe laboratory environment and ensure that your research activities are conducted with the highest standards of safety and environmental responsibility.

References
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Google Books.
  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

  • Office of Clinical and Research Safety. The Laboratory Standard. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • ERIC - Education Resources Information Center. (1981, February). Prudent Practices for Handling Hazardous Chemicals in Laboratories. Science. Available at: [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Available at: [Link]

  • Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

  • Laboratory Waste Management Guidelines. Source Not Verifiable.
  • New Jersey Department of Health. Hazard Summary Identification for Phenyl Ether. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - n-Butyl phenyl ether, 99%. Available at: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]

  • Safety Data Sheet - phenyl ethyl methyl ether. Source Not Verifiable.
  • Prodasynth. PHENYL ETHYL METHYL ETHER - Safety Data Sheet. Available at: [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Available at: [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet. Available at: [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available at: [Link]

  • EHSO Manual 2025-2026. Hazardous Waste. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Available at: [Link]

  • UBC Chemical and Biological Engineering. Waste Disposal. Available at: [Link]

  • Duke Occupational & Environmental Safety Office. Chemical Waste. Available at: [Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.